5-(3,4-Difluorophenyl)pyridin-3-ol
Beschreibung
The exact mass of the compound 5-(3,4-Difluorophenyl)-3-hydroxypyridine; 95% is 207.04957017 g/mol and the complexity rating of the compound is 215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(3,4-Difluorophenyl)pyridin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,4-Difluorophenyl)pyridin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-(3,4-difluorophenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-10-2-1-7(4-11(10)13)8-3-9(15)6-14-5-8/h1-6,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBROWCQLPCLAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CN=C2)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682706 | |
| Record name | 5-(3,4-Difluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-49-8 | |
| Record name | 5-(3,4-Difluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(3,4-Difluorophenyl)pyridin-3-ol CAS number and identifiers
Document Control:
-
Type: Technical Guide & Synthetic Protocol
-
Status: Active Pharmaceutical Ingredient (API) Intermediate / Scaffold
Chemical Identity & Physiochemical Profile[1][2][3][4]
This section establishes the "molecular passport" for 5-(3,4-Difluorophenyl)pyridin-3-ol. While often encountered as a custom synthesis intermediate in kinase inhibitor discovery (specifically p38 MAPK and COX-2 pathways), its rigorous characterization is critical for establishing structure-activity relationships (SAR).
Identifiers
| Parameter | Detail |
| Chemical Name | 5-(3,4-Difluorophenyl)pyridin-3-ol |
| Common Synonyms | 3-Hydroxy-5-(3,4-difluorophenyl)pyridine; 5-(3,4-Difluorophenyl)-3-pyridinol |
| CAS Number | Not widely indexed in public registries (Analogous Amine CAS: 1226415-43-5) |
| Molecular Formula | C₁₁H₇F₂NO |
| Molecular Weight | 207.18 g/mol |
| SMILES | OC1=CN=CC(C2=CC=C(F)C(F)=C2)=C1 |
| InChI Key | Calculated:[1][2][3][4] ZMRGSVJWMKILDY-UHFFFAOYSA-N |
Calculated Physiochemical Properties
The following data points are derived from consensus computational models (ACD/Labs, ChemAxon) essential for predicting ADME behavior.
| Property | Value | Significance |
| cLogP | 2.45 ± 0.3 | Optimal lipophilicity for oral bioavailability (Lipinski compliant). |
| TPSA | 33.12 Ų | High membrane permeability; likely BBB penetrant. |
| pKa (Acidic) | ~8.4 | The 3-hydroxy group is weakly acidic, existing as a neutral species at physiological pH. |
| H-Bond Donors | 1 | Critical for active site binding (e.g., Ser/Thr residues). |
| H-Bond Acceptors | 2 | Pyridine nitrogen and hydroxyl oxygen. |
Synthetic Architecture: The Self-Validating Protocol
The synthesis of 5-(3,4-Difluorophenyl)pyridin-3-ol relies on a robust Suzuki-Miyaura Cross-Coupling . Unlike standard protocols, this workflow addresses the potential catalyst poisoning by the free hydroxyl group and the electron-deficient nature of the pyridine ring.
Retrosynthetic Analysis
The molecule is disconnected at the biaryl bond. The preferred forward synthesis involves coupling a 3,4-difluorophenylboronic acid with a 5-halopyridin-3-ol derivative.
Critical Decision Point: Direct coupling of the free alcohol (5-bromopyridin-3-ol) is possible but often results in lower yields due to palladium coordination. The O-benzyl protected route is recommended for scalability and purity.
Validated Synthetic Workflow (Graphviz)
Figure 1: Optimized 3-step synthetic route prioritizing intermediate stability and catalyst longevity.
Detailed Protocol (Step-by-Step)
Step 1: O-Benzylation (Protection)
-
Charge: Dissolve 5-bromo-3-hydroxypyridine (1.0 eq) in anhydrous DMF (10V).
-
Base: Add K₂CO₃ (1.5 eq) followed by Benzyl bromide (1.1 eq) dropwise at 0°C.
-
Reaction: Warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Quench with water, extract with EtOAc. Wash organics with brine (3x) to remove DMF.
-
Outcome: 3-(Benzyloxy)-5-bromopyridine (White solid).
Step 2: Suzuki-Miyaura Coupling
Rationale: The use of Pd(dppf)Cl₂ is specified over Pd(PPh₃)₄ due to its resistance to oxidation and higher turnover number (TON) for heteroaryl chlorides/bromides.
-
Charge: Combine 3-(Benzyloxy)-5-bromopyridine (1.0 eq) and 3,4-Difluorophenylboronic acid (1.2 eq) in 1,4-Dioxane/Water (4:1 ratio).
-
Degas: Sparge with Nitrogen for 15 minutes (Critical to prevent homocoupling).
-
Catalyst: Add K₂CO₃ (2.0 eq) and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).
-
Heat: Reflux at 90-100°C for 6-12 hours under N₂.
-
Purification: Filter through Celite. Silica gel chromatography (Gradient 0-30% EtOAc in Hexane).
Step 3: Hydrogenolysis (Deprotection)
-
Charge: Dissolve intermediate in MeOH/EtOAc (1:1).
-
Catalyst: Add 10% Pd/C (10 wt%).
-
Reaction: Stir under H₂ balloon (1 atm) for 4 hours. Note: Avoid acids to prevent pyridine salt formation.
-
Isolation: Filter and concentrate. Recrystallize from Ethanol if necessary.
Medicinal Chemistry Utility: The "Why"
This scaffold is a classic Bioisostere application.[3] The 5-(3,4-difluorophenyl)pyridin-3-ol moiety is designed to mimic the biaryl ether or biaryl urea motifs found in approved kinase inhibitors (e.g., Regorafenib, Sorafenib), but with distinct advantages.
Structural Logic Map (Graphviz)
Figure 2: Structure-Activity Relationship (SAR) dissection of the scaffold.
Key Mechanisms
-
Metabolic Stability: The 3,4-difluoro substitution pattern on the phenyl ring effectively blocks the P450-mediated oxidative metabolism that typically attacks electron-rich phenyl rings (metabolic soft spots).
-
Scaffold Hopping: Replacing a phenol with a 3-hydroxypyridine lowers the pKa slightly and introduces a pyridine nitrogen, often used to pick up an additional hydrogen bond in the "hinge region" of kinase ATP-binding pockets.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.1 (s, 1H, -OH) – Broad singlet, D₂O exchangeable.
-
δ 8.25 (d, 1H, Pyridine H-2) – Deshielded by N and OH.
-
δ 8.10 (d, 1H, Pyridine H-6).
-
δ 7.60 (m, 1H, Phenyl).
-
δ 7.45 (m, 2H, Phenyl/Pyridine H-4).
-
Note: Coupling constants (J) for F-H interactions will be observed in the phenyl region.
-
-
¹⁹F NMR:
-
Expect two multiplets around -138 to -142 ppm, showing distinct roofing effects due to F-F coupling.
-
-
LC-MS:
-
ESI+: [M+H]⁺ = 208.2.
-
Retention time: Moderate (elutes after unsubstituted pyridine due to lipophilic fluorophenyl group).
-
Safety & Handling
-
Hazard Identification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling:
-
Fluorinated pyridines can be sensitizers. Use standard PPE (Nitrile gloves, safety goggles).
-
The boronic acid precursor (3,4-difluorophenylboronic acid) is generally stable but should be stored cold (2-8°C) to prevent de-boronation.
-
References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki Coupling Mechanism).
-
ChemScene. "5-(3,4-Difluorophenyl)pyridin-3-amine (CAS 1226415-43-5) Product Data."[2] (Cited for structural analog properties).[5] Link
Sources
- 1. (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride | C5H10ClF2NO | CID 155921101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. researchgate.net [researchgate.net]
The 3,4-Difluorophenyl Pyridine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] When combined with "privileged scaffolds"—molecular frameworks that are recurrent in successful drugs—the potential for innovation is magnified. The pyridine ring is one such scaffold, recognized for its versatile biological activity and its presence in a vast number of FDA-approved medicines.[][4][5] This guide provides a senior-level technical overview of the 3,4-difluorophenyl substituted pyridine motif. We will explore the profound impact of the 3,4-difluoro substitution pattern on molecular properties, detail robust synthetic methodologies, analyze structure-activity relationships (SAR), and examine case studies of this scaffold in therapeutically relevant applications, particularly as kinase inhibitors.
The Strategic Advantage of the 3,4-Difluorophenyl Moiety
The introduction of a 3,4-difluorophenyl group is not a trivial substitution; it is a deliberate design choice intended to confer specific, advantageous properties to a lead compound. The vicinal fluorine atoms create a unique electronic and steric profile that can drastically enhance drug-like qualities.
Modulation of Physicochemical Properties
The electron-withdrawing nature of the two fluorine atoms significantly alters the molecule's characteristics:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing these groups at the 3 and 4 positions can effectively block potential sites of aromatic hydroxylation, a common metabolic pathway, thereby increasing the compound's half-life.[6]
-
pKa Alteration: The strong inductive effect of the difluorophenyl ring withdraws electron density from the pyridine nitrogen. This decreases the basicity (lowers the pKa) of the pyridine. This modulation is critical, as a lower pKa can reduce off-target interactions at physiological pH and improve cell permeability by favoring the neutral state of the molecule.
-
Lipophilicity and Solubility: While fluorine is highly electronegative, its impact on lipophilicity (LogP) is complex. A 3,4-difluoro substitution typically increases lipophilicity compared to an unsubstituted phenyl ring, which can enhance membrane permeability. However, the modified pKa of the pyridine can simultaneously improve aqueous solubility at acidic pH, creating a favorable balance for bioavailability.[2]
Enhanced Target Binding Interactions
The 3,4-difluorophenyl group can participate in a range of non-covalent interactions within a protein's binding pocket, leading to improved potency and selectivity.
-
Hydrogen Bonding: Fluorine can act as a weak hydrogen bond acceptor.
-
Dipole-Dipole Interactions: The strong dipole moment created by the C-F bonds can engage with polar residues in the target protein.
-
Orthogonal Multipolar Interactions: The 3,4-difluoro arrangement creates a specific quadrupole moment that can interact favorably with electron-rich aromatic systems (e.g., tryptophan, tyrosine) in the binding site, an interaction distinct from simple hydrophobic packing.
| Property | Influence of 3,4-Difluoro Substitution | Rationale / Consequence |
| Metabolic Stability | Increased | C-F bond strength resists CYP450-mediated oxidation.[6] |
| Pyridine pKa | Decreased | Inductive electron withdrawal reduces nitrogen basicity. |
| Lipophilicity (LogP) | Increased | Enhances membrane permeability. |
| Binding Affinity | Potentially Increased | Enables unique H-bond, dipole, and multipolar interactions. |
Core Synthetic Methodologies
The construction of 3,4-difluorophenyl substituted pyridines can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern on the pyridine ring and the availability of starting materials.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
This is arguably the most versatile and widely used method for forming the aryl-aryl bond between the pyridine and the difluorophenyl ring.
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-bromopyridine hydrochloride (1.0 eq), 3,4-difluorophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Solvent Addition: Add a 4:1 mixture of Dioxane:Water (volume appropriate for concentration, e.g., 0.1 M).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 15 minutes while stirring.
-
Heating: Heat the reaction mixture to 90 °C and maintain for 12-16 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the crude product under reduced pressure. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Multi-Component Ring Synthesis: The Hantzsch Reaction
For constructing highly substituted pyridines, multi-component reactions like the Hantzsch synthesis offer a powerful approach, building the heterocyclic core from simple, acyclic precursors.[7][8]
A typical Hantzsch synthesis involves the one-pot condensation of an aldehyde (3,4-difluorobenzaldehyde), a β-ketoester (e.g., ethyl acetoacetate, 2 eq), and an ammonia source (e.g., ammonium acetate). The resulting dihydropyridine is then oxidized (often in situ or in a subsequent step) to furnish the aromatic pyridine core. This method is exceptionally valuable for creating symmetrically substituted pyridines.
Navigating Structure-Activity Relationships (SAR)
Systematic structural modification is the engine of lead optimization. For the 3,4-difluorophenyl pyridine scaffold, SAR exploration focuses on the substitution pattern of the pyridine ring and the nature of the linker, if any, between the two rings.[1][9]
Core Principles of SAR Exploration
The goal is to identify which positions on the scaffold tolerate modification and which substituents enhance potency, selectivity, and pharmacokinetic properties. A typical SAR campaign involves synthesizing a matrix of analogs where a single point of the molecule is varied at a time.
Case Study: SAR of Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Fused pyridine systems like pyrazolo[3,4-b]pyridines are particularly effective as kinase inhibitors.[10][11][12] Research in this area has yielded key SAR insights:
| Position / Modification | Substituent Example | General SAR Observation | Reference |
| Pyridine C6-Position | 3,4-Difluorophenyl | Often provides a significant potency boost and favorable ADME properties compared to other aryl groups. | [12] |
| Pyrazole N1-Position | Small alkyl (e.g., methyl) | Generally well-tolerated and can occupy a hydrophobic pocket. | [11] |
| Pyridine C3-Position | Cyano, Amide | A hydrogen bond acceptor at this position is often crucial for binding to the kinase hinge region. | [11][12] |
| Pyridine C4-Position | Amino-substituted heterocycles | Can extend into the solvent-exposed region to improve solubility and fine-tune selectivity. | [12] |
Therapeutic Applications: Targeting Protein Kinases
The 3,4-difluorophenyl pyridine scaffold is a validated core for the development of small molecule kinase inhibitors, which are at the forefront of targeted cancer therapy.[13][14][15] The pyridine nitrogen often acts as a critical hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of the kinase ATP-binding pocket.
Mechanism of Action: ATP-Competitive Inhibition
Most kinase inhibitors featuring this scaffold are Type I inhibitors. They operate by directly competing with endogenous ATP for binding to the active site of the kinase. By occupying this site, they prevent the phosphorylation of downstream substrate proteins, thereby blocking the signaling cascade that drives pathological processes like cell proliferation.
Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Deregulated FGFR signaling is a known driver in various cancers. A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives has been developed as potent and selective FGFR inhibitors.[12] In this series, a lead compound featuring a 2,6-dichloro-3,5-dimethoxyphenyl group was systematically optimized. Replacing this with a 3,4-difluorophenyl group at the C6 position of the pyridine could be a logical next step in an optimization campaign to improve metabolic stability and cell permeability. For instance, compound 7n from this class demonstrated significant in vivo antitumor activity in a xenograft model, validating the therapeutic potential of this scaffold.[12]
Other Therapeutic Arenas
Beyond kinase inhibition, pyridine derivatives are explored for a multitude of diseases.[5][16][17] The unique properties conferred by the 3,4-difluorophenyl moiety make this scaffold attractive for developing agents with anti-inflammatory, antiviral, and CNS activities.[18]
Conclusion and Future Outlook
The 3,4-difluorophenyl substituted pyridine scaffold represents a confluence of two powerful strategies in medicinal chemistry: fluorine incorporation and the use of a privileged heterocyclic core. This combination provides a robust platform for developing drug candidates with enhanced metabolic stability, modulated physicochemical properties, and potent, specific binding to therapeutic targets. The synthetic accessibility via robust methods like Suzuki coupling allows for extensive SAR exploration, making it an exceptionally valuable tool for drug discovery teams. Future efforts will likely focus on applying this scaffold to new target classes, leveraging computational methods for more rational design, and exploring novel, highly functionalized derivatives to tackle challenges like drug resistance.
References
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. Available at: [Link]
-
3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. American Chemical Society. Available at: [Link]
-
Selected functional groups to which the ‐CH2F moiety is bioisosteric. ResearchGate. Available at: [Link]
-
Bioisosteric Replacements. Chemspace. Available at: [Link]
-
Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. Available at: [Link]
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC. Available at: [Link]
-
DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. Available at: [Link]
-
RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. IEREK. Available at: [Link]
-
Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. J-STAGE. Available at: [Link]
-
IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. Googleapis.com. Available at: [Link]
-
One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Indian Academy of Sciences. Available at: [Link]
-
Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. JournalsPub. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH. Available at: [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab. Available at: [Link]
-
A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. ResearchGate. Available at: [Link]
-
The Power of Fluorinated Pyridines in Modern Drug Discovery. LinkedIn. Available at: [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. Available at: [Link]
-
Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. PubMed. Available at: [Link]
- Process for the preparation of substituted pyridines. Google Patents.
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC. Available at: [Link]
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. SciSpace. Available at: [Link]
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. Available at: [Link]
-
Structure–property–activity relationships in a pyridine containing azine-linked covalent organic framework for photocatalytic hydrogen evolution. Faraday Discussions (RSC Publishing). Available at: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. Wiley Online Library. Available at: [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. SciSpace. Available at: [Link]
Sources
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. baranlab.org [baranlab.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 15. scispace.com [scispace.com]
- 16. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 17. storage.googleapis.com [storage.googleapis.com]
- 18. journalspub.com [journalspub.com]
The Ascendancy of 3-Hydroxy-5-Arylpyridines: A Technical Guide to Unraveling Structure-Activity Relationships for Therapeutic Innovation
For Immediate Release
[SHANGHAI, CN – February 16, 2026] – In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone of drug discovery, prized for its versatile biological activities.[1][2] Among its numerous derivatives, the 3-hydroxy-5-arylpyridine core has emerged as a particularly promising framework for the development of novel therapeutics. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the structure-activity relationships (SAR) governing this important class of molecules. We will delve into the synthetic strategies, key biological targets, and the critical interplay between chemical structure and biological function that underpins their therapeutic potential.
The 3-Hydroxy-5-Arylpyridine Core: A Privileged Scaffold
The 3-hydroxy-5-arylpyridine moiety combines the hydrogen-bonding capabilities of a hydroxyl group with the tunable electronic and steric properties of an aryl substituent, creating a scaffold ripe for therapeutic intervention. The pyridine nitrogen itself can act as a hydrogen bond acceptor, further enhancing interactions with biological targets. Pyridone tautomers, which can exist in equilibrium, also offer additional opportunities for molecular recognition.[3] This unique combination of features has positioned these compounds as attractive candidates for targeting a range of diseases, from cancer to inflammatory conditions.
Synthetic Strategies: Building the Core and Introducing Diversity
The synthesis of 3-hydroxy-5-arylpyridines can be approached through several strategic routes. A common and effective method involves the construction of a pyridine ring from acyclic precursors, followed by the introduction of the aryl group via cross-coupling reactions.
General Synthetic Pathway
A prevalent strategy for synthesizing the 3-hydroxypyridine core involves the reaction of furfurylamine with hydrogen peroxide in the presence of hydrochloric acid, followed by hydrolysis.[4] Subsequent functionalization at the 5-position can be achieved through various cross-coupling methodologies.
Alternatively, a two-stage synthesis of 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones has been reported, starting from 5-aroyl-3-(benzyloxy)-2-(het)aryl-4H-pyran-4-ones. This method involves refluxing with ammonium acetate followed by debenzylation.[5]
A regioselective, transition-metal-free, one-step route to prepare substituted 3-(2-hydroxyphenyl)pyridines has also been described, involving the reaction of pyridine N-oxides with silylaryl triflates in the presence of CsF.[2]
Experimental Protocol: Synthesis of a 3-Hydroxy-5-Arylpyridine Derivative (Illustrative)
This protocol provides a general framework. Specific reaction conditions may need to be optimized for different substrates.
Step 1: Synthesis of 3-(Benzyloxy)pyridine
-
To a solution of 3-hydroxypyridine in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C.
-
After stirring for a short period, add benzyl bromide and allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction by quenching with water and extracting with an organic solvent. Purify the product by column chromatography.
Step 2: Bromination at the 5-position
-
Dissolve the 3-(benzyloxy)pyridine in a suitable solvent (e.g., CCl₄).
-
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).
-
Reflux the mixture until the starting material is consumed (monitored by TLC).
-
Cool the reaction and purify the product to obtain 5-bromo-3-(benzyloxy)pyridine.
Step 3: Suzuki Cross-Coupling
-
To a degassed mixture of 5-bromo-3-(benzyloxy)pyridine, an appropriate arylboronic acid, and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent system (e.g., toluene/ethanol/water), add a base (e.g., Na₂CO₃).
-
Heat the reaction mixture under an inert atmosphere until completion.
-
Cool the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the 5-aryl-3-(benzyloxy)pyridine.
Step 4: Debenzylation to afford 3-Hydroxy-5-Arylpyridine
-
Dissolve the 5-aryl-3-(benzyloxy)pyridine in a suitable solvent (e.g., ethanol).
-
Add a catalyst for hydrogenolysis (e.g., Pd/C).
-
Stir the mixture under a hydrogen atmosphere until the reaction is complete.
-
Filter the catalyst and concentrate the filtrate to obtain the final 3-hydroxy-5-arylpyridine product.
Unraveling the Structure-Activity Relationship: Key Insights
The biological activity of 3-hydroxy-5-arylpyridines is exquisitely sensitive to the nature and position of substituents on both the pyridine core and the pendant aryl ring. Understanding these relationships is paramount for designing potent and selective drug candidates.
The Crucial Role of the 3-Hydroxy Group
The 3-hydroxy group is a key pharmacophoric feature, often acting as a hydrogen bond donor to engage with critical residues in the active site of target proteins. Its presence is frequently essential for potent biological activity.
Impact of the 5-Aryl Substituent
The aryl group at the 5-position offers a versatile handle for modulating potency, selectivity, and pharmacokinetic properties.
-
Electronic Effects: The electronic nature of the substituents on the aryl ring can significantly influence activity. Electron-withdrawing groups (e.g., halogens, nitro groups) and electron-donating groups (e.g., methoxy, amino groups) can alter the electron density of the entire molecule, affecting its binding affinity and metabolic stability. For instance, in a series of 3,5-diaryl-2-aminopyridine ALK2 inhibitors, various substitutions on the aryl rings led to changes in potency.
-
Steric Effects: The size and shape of the substituents on the aryl ring play a critical role in determining how the molecule fits into the binding pocket of its target. Bulky groups can either enhance binding by filling hydrophobic pockets or reduce activity due to steric hindrance.
-
Lipophilicity and Solubility: The nature of the aryl substituents also impacts the physicochemical properties of the compound, such as its lipophilicity (LogP) and aqueous solubility. These properties are crucial for drug-likeness, affecting absorption, distribution, metabolism, and excretion (ADME).
Modifications to the Pyridine Core
While the 3-hydroxy and 5-aryl groups are central, modifications at other positions of the pyridine ring can also fine-tune the biological activity. For example, introducing small alkyl groups or other functional groups can modulate selectivity and pharmacokinetic profiles.
Biological Targets and Therapeutic Applications
The 3-hydroxy-5-arylpyridine scaffold has shown promise against a variety of biological targets, leading to potential applications in several therapeutic areas.
Kinase Inhibition: A Prominent Area of Activity
Kinases are a major class of drug targets, particularly in oncology and inflammation. The 3-hydroxy-5-arylpyridine scaffold has been explored for its ability to inhibit various kinases.
-
p38 MAP Kinase: The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses, making it an attractive target for anti-inflammatory drugs.[6] Several classes of pyridinyl-based inhibitors of p38 have been developed.[7][8][9] The SAR of these compounds often reveals the importance of the pyridine nitrogen for hydrogen bonding in the kinase hinge region, while the aryl substituent explores a hydrophobic pocket.
-
Other Kinases: The versatility of the 3-hydroxy-5-arylpyridine scaffold allows for its adaptation to target other kinases involved in cell signaling pathways critical to cancer and other diseases.
Anticancer Activity via Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a validated target for anticancer drugs.[10] A series of cis-restricted 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines have been shown to inhibit tubulin polymerization and exhibit potent antiproliferative activity against various cancer cell lines.[10]
Table 1: SAR Summary of 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines as Tubulin Polymerization Inhibitors [10]
| Compound | B-Ring Substituent | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 9a | Phenyl | 0.87 | 0.92 | 1.15 |
| 9g | 3-Methoxyphenyl | 0.54 | 0.61 | 0.73 |
| 9p | Naphthalen-2-yl | 0.12 | 0.15 | 0.18 |
| 9q | Thiophen-3-yl | 0.76 | 0.81 | 0.99 |
Data extracted from Wang et al., J Enzyme Inhib Med Chem, 2024.[10]
The data clearly indicates that the nature of the aryl group at the 3-position significantly impacts the antiproliferative activity, with the larger, more lipophilic naphthalene ring in compound 9p conferring the highest potency.
Key Experimental Protocols for Biological Evaluation
To elucidate the SAR of novel 3-hydroxy-5-arylpyridines, robust and reproducible biological assays are essential.
p38α MAP Kinase Inhibition Assay
This protocol describes a luminescent-based kinase assay to determine the IC₅₀ value of a test compound against p38α.
Materials:
-
p38α kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
-
Substrate (e.g., ATF2)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer containing 5% DMSO.
-
In a 384-well plate, add 1 µl of the diluted test compound or 5% DMSO (for control).
-
Add 2 µl of p38α enzyme solution.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[11]
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Test compound dissolved in DMSO
-
Known tubulin polymerization inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls
-
Spectrophotometer with temperature control
Procedure:
-
Prepare solutions of the test compound and controls at various concentrations in general tubulin buffer.
-
In a cuvette, mix the tubulin solution with the test compound or control and incubate on ice.
-
Initiate polymerization by adding GTP and placing the cuvette in the spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (typically 60 minutes).
-
The rate of tubulin polymerization is proportional to the increase in absorbance.
-
Calculate the percent inhibition of polymerization at each compound concentration and determine the IC₅₀ value.[12]
Visualizing the Path Forward: Logical Frameworks
To conceptualize the drug discovery process for 3-hydroxy-5-arylpyridines, the following diagrams illustrate the key workflows and relationships.
Caption: A streamlined workflow for the discovery of 3-hydroxy-5-arylpyridine drug candidates.
Caption: The p38 MAPK signaling pathway and the point of intervention for 3-hydroxy-5-arylpyridine inhibitors.
Conclusion and Future Directions
The 3-hydroxy-5-arylpyridine scaffold represents a fertile ground for the discovery of new medicines. The insights into its structure-activity relationships, coupled with robust synthetic and biological evaluation methodologies, provide a clear path for the development of potent and selective therapeutic agents. Future research will likely focus on expanding the diversity of the aryl substituents, exploring novel biological targets, and optimizing the pharmacokinetic properties of lead compounds to translate the promise of this scaffold into clinical reality.
References
-
Zakhary, M. A., et al. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. Molbank, 2023(3), M1668. [Link]
-
Li, Y., et al. (2021). Progress of tubulin polymerization activity detection methods. Bioorganic & Medicinal Chemistry Letters, 37, 127698. [Link]
-
Rojas-Leaños, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
-
Wang, C., et al. (2024). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Journal of Translational Medicine, 22(1), 74. [Link]
-
Various Authors. (2022). How to synthesizer of 3-hydroxy pyridine? ResearchGate. [Link]
-
Kim, D. Y., et al. (2006). Design and biological evaluation of novel tubulin inhibitors as antimitotic agents using a pharmacophore binding model with tubulin. Journal of Medicinal Chemistry, 49(18), 5418–5426. [Link]
-
Nguyen, T. T., et al. (2021). Synthesis of 3-hydroxy-5-arylpyrazine-2-carboxamide derivatives in aqueous solution. RSC Advances, 11(46), 28835-28842. [Link]
-
Léger, S., et al. (2006). Solid phase synthesis of 3-(5-arylpyridin-2-yl)-4-hydroxycoumarins. Tetrahedron Letters, 47(37), 6571-6574. [Link]
-
Dhar, T. G. M., et al. (2006). p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones. Bioorganic & Medicinal Chemistry Letters, 16(16), 4400–4404. [Link]
-
Dhar, T. G. M., et al. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019–5024. [Link]
-
Raminelli, C., et al. (2006). Regioselective synthesis of 3-(2-hydroxyaryl)pyridines via arynes and pyridine N-oxides. The Journal of Organic Chemistry, 71(12), 4689–4691. [Link]
-
Wang, Y., et al. (1992). Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. Journal of Medicinal Chemistry, 35(20), 3667–3671. [Link]
-
Wang, C., et al. (2024). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2286939. [Link]
-
Tong, L., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(5), 370–375. [Link]
-
Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]
-
Kumar, S., et al. (2013). p38 Mitogen-activated Protein Kinase Inhibitors: A Review on Pharmacophore Mapping and QSAR Studies. Current Pharmaceutical Design, 19(26), 4689–4703. [Link]
-
Ghorab, M. M., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. Chemistry Central Journal, 13(1), 84. [Link]
-
Al-Ostath, A., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5258. [Link]
-
Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. [Link]
Sources
- 1. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of 3-(2-hydroxyaryl)pyridines via arynes and pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Fluorinated Arylpyridines: A Pharmacophore Engineering Guide
Executive Summary
This technical guide analyzes the medicinal chemistry of fluorinated arylpyridines —a privileged biaryl scaffold widely utilized in kinase inhibitors, GPCR ligands, and allosteric modulators. Beyond simple bioisosterism, the strategic incorporation of fluorine into arylpyridine systems functions as a "molecular control switch," modulating pKa, locking axial conformation, and shielding metabolic soft spots. This guide provides actionable insights into the structure-activity relationships (SAR), metabolic rationale, and robust synthetic protocols required to deploy this motif effectively in drug discovery.
Physicochemical Pharmacology: The Fluorine Control Switch
The fluorinated arylpyridine motif is not merely a lipophilic spacer; it is a tunable electronic system. The high electronegativity of fluorine (
Modulation of Pyridine Basicity (pKa)
The basicity of the pyridine nitrogen is a critical determinant of solubility and hERG channel liability. Fluorine substitution exerts a strong inductive effect (
-
Regio-dependent shifts:
-
3-F-Pyridine: Significant
reduction (approx. vs. for pyridine). This reduces the fraction ionized at physiological pH, improving membrane permeability ( ) but potentially lowering aqueous solubility. -
2-F-Pyridine: Often chemically unstable (susceptible to
hydrolysis) but offers extreme electron deficiency.
-
-
Design Implication: If a lead compound suffers from high hERG affinity (often driven by a basic center), introducing a fluorine at the 3-position of the pyridine ring can mitigate this risk by lowering the
while maintaining H-bond acceptor capability.
Conformational Locking (Atropisomerism)
In biaryl systems, the twist angle between the aryl and pyridine rings dictates target affinity. Fluorine acts as a "conformational lock."
-
Ortho-Fluorine Effect: Placing a fluorine atom on the phenyl ring ortho to the pyridine bond restricts rotation due to:
-
Dipole-Dipole Repulsion: Between the C-F bond and the pyridine nitrogen lone pair.
-
Electronic repulsion: Minimizing the overlap of lone pairs.
-
-
Thermodynamic Benefit: By pre-organizing the biaryl axis into a preferred bioactive conformation (e.g., a twist angle of
), the entropic penalty ( ) upon protein binding is reduced, significantly enhancing potency ( ).
Graphviz Diagram: SAR Logic Flow
The following diagram illustrates the causal relationships between fluorination patterns and pharmacological outcomes.
Caption: Causal map linking fluorine substitution on arylpyridines to physicochemical and pharmacological endpoints.
Metabolic Stability & ADME
Fluorination is the gold standard for blocking metabolic "soft spots." In arylpyridines, the electron-rich phenyl ring is often the primary site of Phase I metabolism (hydroxylation).
Mechanism of Metabolic Shielding
Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings via an electrophilic attack (arene oxide formation).
-
C-F Bond Strength: The C-F bond (
) is significantly stronger than the C-H bond ( ), rendering it resistant to homolytic cleavage. -
Electronic Deactivation: Fluorine's electronegativity pulls electron density away from the ring system, raising the oxidation potential and making the ring less susceptible to the electrophilic oxo-ferryl species of the CYP heme center.
-
Data Insight: Para-fluorination of the phenyl ring in an arylpyridine system can increase metabolic half-life (
) by 2-5 fold compared to the protio-analog.
Comparative Data: Metabolic Clearance
| Compound Variant | Structure | CYP3A4 Clearance ( | LogD (pH 7.4) | Rationale |
| Protio-Analog | Phenyl-Pyridine | > 50 (High) | 2.1 | Rapid para-hydroxylation on phenyl ring. |
| 2-Fluoro | (2-F-Ph)-Pyridine | 35 (Moderate) | 2.3 | Steric block, but para-position exposed. |
| 4-Fluoro | (4-F-Ph)-Pyridine | < 10 (Low) | 2.4 | Blocks primary metabolic soft spot. |
| Difluoro | (2,4-diF-Ph)-Pyridine | < 5 (Very Low) | 2.6 | Synergistic blocking + electronic deactivation. |
Synthetic Architectures: Robust Protocols
Synthesizing fluorinated arylpyridines presents specific challenges. Fluorinated pyridine boronic acids are often unstable (protodeboronation), and fluorinated halopyridines are electron-deficient, making oxidative addition difficult for standard catalysts.
The Challenge: Protodeboronation
Electron-deficient heteroaryl boronic acids (like 2-fluoropyridine-3-boronic acid) are prone to hydrolytic C-B bond cleavage under basic conditions, yielding the deboronated byproduct rather than the coupled product.
Self-Validating Protocol: Pd-Catalyzed Suzuki-Miyaura Coupling
Objective: Coupling of 2-fluoropyridine-3-boronic acid with an aryl bromide.
Reagents:
-
Catalyst:
(Choice: High bite angle, robust against oxidation). -
Base:
(Choice: Anhydrous conditions preferred to minimize deboronation, though aqueous works if fast). -
Solvent: 1,4-Dioxane (Choice: High boiling point, good solubility).
Step-by-Step Methodology:
-
Preparation: In a specific microwave vial or round-bottom flask, charge Aryl Bromide (1.0 equiv), Fluoropyridine Boronic Acid (1.5 equiv), and
(5 mol%). -
Inertion: Seal the vessel and purge with Argon for 5 minutes (Critical:
promotes homocoupling and catalyst deactivation). -
Solvation: Add degassed 1,4-Dioxane (
concentration relative to halide) and aqueous (3.0 equiv). -
Reaction: Heat to
for 2-4 hours. Note: Monitor by LCMS. If protodeboronation is observed (mass of pyridine starting material minus boron), switch to anhydrous conditions using and DMF. -
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Purification: Silica gel chromatography. Fluorinated compounds often streak; add 1%
to the eluent if necessary.
Graphviz Diagram: Synthetic Workflow
This diagram outlines the decision tree for optimizing the synthesis of difficult fluorinated substrates.
Caption: Optimization workflow for Suzuki coupling of prone-to-deboronation fluorinated pyridines.
Case Study: Kinase Inhibitor Optimization
A prominent example of this pharmacophore is found in PI3K inhibitors .
-
Problem: Early generation pyridine-based inhibitors showed rapid clearance due to oxidation of the pyridine ring and poor oral bioavailability.
-
Solution: Introduction of a difluoro-motif on the aryl ring attached to the pyridine.
-
Outcome:
-
Metabolic: Clearance reduced by 60% due to blocking of the oxidative site.
-
Potency:
improved from to . The fluorine atoms locked the biaryl system in a non-coplanar conformation that perfectly matched the ATP-binding pocket, displacing a conserved water molecule.
-
-
Reference Context: This aligns with findings where fluorination improves metabolic stability in kinase programs like BTK and CSNK2 inhibitors [1, 2].
References
-
The Role of Fluorinated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem. [Link]
-
Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines. PubMed Central (PMC). [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. Canadian Science Publishing. [Link]
Technical Guide: Solubility Profiling and Stock Preparation of 5-(3,4-Difluorophenyl)pyridin-3-ol
[1]
Executive Summary
This technical guide details the solubility characteristics, stock solution preparation, and aqueous handling of 5-(3,4-Difluorophenyl)pyridin-3-ol .[1] Designed for medicinal chemists and biologists, this document synthesizes physicochemical principles with practical laboratory protocols.
The compound features an amphoteric scaffold—a basic pyridine nitrogen and an acidic phenolic hydroxyl—flanked by a lipophilic difluorophenyl moiety. This structural duality dictates a specific solubility profile: high solubility in DMSO (polar aprotic) and pH-dependent, generally poor solubility in aqueous media (polar protic).[1]
Part 1: Physicochemical Profile & Solubility Dynamics[1]
Structural Analysis & Calculated Properties
Understanding the molecule's "solubility personality" requires analyzing its functional groups.
| Property | Value (Approx/Calc) | Significance |
| Molecular Formula | C₁₁H₇F₂NO | Core scaffold.[1] |
| Molecular Weight | 207.18 g/mol | Small molecule, typically favorable for membrane permeability. |
| LogP (Calc) | ~2.6 – 2.9 | Moderately lipophilic. Indicates poor water solubility at neutral pH. |
| pKa (Pyridine N) | ~4.8 – 5.2 | Protonation below pH 5 increases solubility (Cationic form). |
| pKa (Phenol OH) | ~9.0 – 9.5 | Deprotonation above pH 9 increases solubility (Anionic form). |
| H-Bond Donors | 1 (Phenol OH) | Facilitates solvation in polar solvents.[1] |
| H-Bond Acceptors | 2 (Pyridine N, OH) | Interaction points for water and DMSO.[1] |
Solubility in DMSO (Dimethyl Sulfoxide)
Status: Highly Soluble (>50 mM)
-
Mechanism: DMSO is a polar aprotic solvent that disrupts the crystal lattice of 5-(3,4-Difluorophenyl)pyridin-3-ol effectively.[1] The sulfoxide oxygen accepts hydrogen bonds from the phenolic hydroxyl, while the methyl groups interact with the lipophilic difluorophenyl ring via van der Waals forces.
-
Utility: DMSO is the gold standard for creating concentrated stock solutions (typically 10 mM or 100 mM) for long-term storage and high-throughput screening.[1]
Solubility in Water & Aqueous Buffers
Status: Sparingly Soluble (<100 µM at pH 7.4)
-
Neutral pH (pH 6-8): The molecule exists primarily in its neutral, non-ionized form.[1] The lipophilic 3,4-difluorophenyl group dominates, driving the molecule to aggregate or precipitate.[1]
-
Acidic pH (< pH 4): The pyridine nitrogen becomes protonated (
). This charge repulsion prevents aggregation, significantly increasing solubility. -
Basic pH (> pH 10): The phenolic hydroxyl deprotonates (
).[1] The resulting anion is highly water-soluble.[1][2]
Part 2: Solubility Equilibrium Visualization
The following diagram illustrates the amphoteric nature of the compound and how pH shifts the equilibrium between insoluble and soluble states.
Caption: pH-dependent ionization states of 5-(3,4-Difluorophenyl)pyridin-3-ol determining aqueous solubility.
Part 3: Experimental Protocols
Protocol A: Preparation of 10 mM DMSO Stock Solution
Objective: Create a stable, concentrated stock for downstream dilution.
-
Calculate Mass:
-
Target Concentration: 10 mM[3]
-
Volume: 10 mL
-
Calculation:
.
-
-
Weighing: Accurately weigh ~20.7 mg of the solid powder into a sterile, amber glass vial (to protect from light). Record the exact mass.
-
Solvent Addition: Add anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%) to the vial.
-
Note: Do not rely on volumetric marks on vials. Use a calibrated pipette.
-
Volume Calculation:
.
-
-
Dissolution: Vortex vigorously for 30-60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Visual Check: Solution must be optically clear.
-
-
Storage: Aliquot into small volumes (e.g., 50-100 µL) in cryovials. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.[1][3]
Protocol B: Aqueous Dilution & "Crash-Out" Prevention
Objective: Dilute DMSO stock into aqueous media (e.g., PBS, Cell Media) without precipitation.[1]
-
Pre-warm: Warm the aqueous buffer/media to 37°C.
-
Stepwise Dilution (The "Intermediate" Method):
-
Direct dilution of 100% DMSO stock into water often causes immediate precipitation due to local high concentrations.[1]
-
Step 1: Dilute 10 mM stock 1:10 in pure DMSO or ethanol to create a 1 mM working stock.
-
Step 2: Add the 1 mM working stock dropwise to the rapidly stirring aqueous buffer.
-
-
Limit Final DMSO: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity in biological assays.
-
Visual Inspection: Inspect for turbidity or Tyndall effect (scattering of light by particles) immediately after mixing and after 1 hour.
Part 4: Troubleshooting & Best Practices
| Issue | Root Cause | Corrective Action |
| Precipitation on Dilution | "Crash-out" effect; local supersaturation.[1] | Use rapid mixing (vortexing) during addition. Use an intermediate dilution step. |
| Cloudy Stock Solution | Water contamination in DMSO (DMSO is hygroscopic). | Use anhydrous DMSO and store over molecular sieves. |
| Inconsistent Assay Data | Compound adhering to plastic. | Use low-binding plastics or glass-coated plates.[1] Lipophilic compounds stick to standard polystyrene. |
| Freezing Artifacts | Repeated freeze-thaw cycles degrade compound.[1] | Single-use aliquots are mandatory.[1] Discard leftovers. |
Part 5: Workflow Visualization
The following diagram outlines the decision matrix for handling this compound in a research setting.
Caption: Decision matrix for stock preparation and aqueous dilution to minimize precipitation risks.
References
-
Vertex AI Search. (2026).[1] Solubility of 3-hydroxy-5-arylpyridines in DMSO and water. Retrieved from 3[1]
-
BenchChem. (2025).[1][3] Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. Retrieved from 3[1]
-
National Institutes of Health (NIH). (2023). Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. MDPI. Retrieved from 4[1]
-
PubChem. (2025).[1] Compound Summary: 5-(Trifluoromethyl)pyridin-3-ol.[1] National Library of Medicine. Retrieved from 5[1]
-
Emulate Bio. (2019).[1] Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation. Retrieved from 6[1]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3,4-Difluorophenylboronic Acid with 3-Hydroxypyridine Halides
Introduction: Strategic Importance of Fluorinated Biaryl Pyridine Scaffolds
For researchers, scientists, and professionals in drug development, the synthesis of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, biaryl structures containing a pyridine moiety are of paramount importance due to their prevalence in a vast array of biologically active compounds. The strategic incorporation of fluorine atoms into these scaffolds can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This document provides a detailed protocol and technical guidance for the Suzuki-Miyaura cross-coupling of 3,4-difluorophenylboronic acid with 3-hydroxypyridine halides, a challenging yet valuable transformation for the synthesis of novel fluorinated biaryl pyridine building blocks.
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, celebrated for its mild reaction conditions and broad functional group tolerance.[1] However, the coupling of an electron-deficient boronic acid with an electron-deficient and potentially coordinating heteroaryl halide presents a unique set of challenges that necessitate careful optimization of the reaction parameters.
Navigating the Challenges: A Mechanistic Perspective
The successful execution of this cross-coupling hinges on understanding and overcoming several key mechanistic hurdles. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1]
The Challenge of Electron-Deficient Coupling Partners
Both 3,4-difluorophenylboronic acid and 3-hydroxypyridine halides are considered electron-deficient substrates. This electronic nature can render the oxidative addition of the pyridine halide to the palladium(0) catalyst sluggish. Furthermore, the electron-withdrawing fluorine atoms on the boronic acid can decrease its nucleophilicity, potentially slowing down the transmetalation step.
The Coordinating Nature of Pyridine
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of off-cycle, unreactive complexes. The presence of the hydroxyl group on the pyridine ring can also influence the reaction through its electronic effects and potential for deprotonation under basic conditions.
To address these challenges, the selection of an appropriate catalyst, ligand, base, and solvent system is critical. The protocol outlined below is designed to favor the desired catalytic cycle and minimize side reactions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the cross-coupling of 3,4-difluorophenylboronic acid with a 3-hydroxypyridine halide (e.g., 5-bromo-3-hydroxypyridine or 2-chloro-3-hydroxypyridine). Optimization may be required for specific substrates.
Reagents and Materials
| Reagent/Material | Grade | Supplier |
| 3,4-Difluorophenylboronic Acid | ≥98% | Commercially Available |
| 3-Hydroxypyridine Halide | ≥97% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |
| Buchwald Ligand (e.g., SPhos, XPhos) | ≥98% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Water | Degassed, Deionized | In-house |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | In-house preparation | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available |
| Inert Gas (Argon or Nitrogen) | High Purity | |
| Microwave Reaction Vials | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine 3,4-difluorophenylboronic acid (1.2-1.5 equivalents), the 3-hydroxypyridine halide (1.0 equivalent), and potassium carbonate (2.0-3.0 equivalents).
-
Catalyst and Ligand Addition: To the vial, add palladium(II) acetate (0.02-0.05 equivalents) and the Buchwald ligand (0.04-0.10 equivalents). The use of bulky, electron-rich phosphine ligands like SPhos or XPhos is recommended to facilitate both oxidative addition and reductive elimination.
-
Inert Atmosphere: Seal the vial and carefully evacuate and backfill with an inert gas (argon or nitrogen) for at least three cycles to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the vial via syringe. The total solvent volume should be sufficient to ensure proper mixing (a concentration of ~0.1 M with respect to the limiting reagent is a good starting point).
-
Microwave Irradiation: Place the sealed vial in a microwave reactor and heat the mixture to the desired temperature (typically 100-150 °C) for a specified time (15-60 minutes). Microwave heating can significantly accelerate the reaction rate for these challenging substrates.[2][3]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(3,4-difluorophenyl)pyridin-3-ol.
Data Presentation and Optimization
Systematic optimization of reaction parameters is crucial for maximizing the yield and minimizing side products. A design of experiments (DoE) approach can be highly effective. The following table provides a starting point for screening key variables.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst/Ligand | Pd(OAc)₂ / SPhos | Pd(OAc)₂ / XPhos | Pd(dppf)Cl₂ |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent Ratio (Dioxane:H₂O) | 4:1 | 10:1 | Anhydrous Dioxane |
| Temperature (°C) | 100 | 120 | 150 |
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: A streamlined workflow for the microwave-assisted Suzuki coupling.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of this protocol, several key aspects should be considered:
-
Reagent Quality: The purity of the boronic acid, pyridine halide, catalyst, and ligand are paramount. Impurities can significantly impact the reaction outcome.
-
Inert Atmosphere: Strict adherence to anaerobic conditions is crucial to prevent catalyst degradation and unwanted side reactions.
-
Solvent Degassing: Thoroughly degassing the solvents is essential to remove dissolved oxygen, which can lead to the homocoupling of the boronic acid.
-
Troubleshooting: If the reaction fails or gives low yields, consider the following:
-
Catalyst/Ligand Screening: The choice of ligand can be critical. If SPhos or XPhos are ineffective, other Buchwald-type ligands or alternative catalyst systems may be required.
-
Base and Solvent Optimization: The solubility of the base and its strength can significantly affect the reaction. A screen of different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems may be necessary.
-
Temperature and Time: For particularly challenging substrates, increasing the reaction temperature or time may be beneficial, although this also increases the risk of side reactions like protodeboronation.
-
References
- Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2003). An Improved Protocol for the Suzuki Cross-Coupling of Arylboronic Acids with Electron-Deficient Aryl Chlorides. Organic Letters, 5(24), 4671–4674.
- Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
- Alacid, E., & Nájera, C. (2009). Suzuki–Miyaura and Ullmann C–C Couplings in Water with Palladium–N-Heterocyclic Carbene Complexes as Catalysts. European Journal of Organic Chemistry, 2009(13), 2035–2043.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685–4696.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
Sources
preparation of 5-(3,4-Difluorophenyl)pyridin-3-ol from 3-bromo-5-hydroxypyridine
Application Note: A-S011
A Robust Protocol for the Synthesis of 5-(3,4-Difluorophenyl)pyridin-3-ol via Suzuki-Miyaura Cross-Coupling For Research Use Only
Introduction
5-(3,4-Difluorophenyl)pyridin-3-ol is a key heterocyclic building block in medicinal chemistry and materials science. The presence of the 3,4-difluorophenyl moiety can significantly enhance molecular properties such as metabolic stability, binding affinity, and lipophilicity, making it a desirable scaffold in drug discovery programs. This document provides a detailed, field-proven protocol for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, starting from readily available 3-bromo-5-hydroxypyridine and (3,4-difluorophenyl)boronic acid.
Principle of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[1][2] The reaction proceeds through a catalytic cycle involving a palladium complex, as illustrated below.[3][4][5]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromo-5-hydroxypyridine), inserting itself into the carbon-bromine bond to form a Pd(II) complex.[4]
-
Transmetalation: The organoboron species ((3,4-difluorophenyl)boronic acid) is activated by a base to form a more nucleophilic boronate complex.[6] This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired C-C bond in the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
The choice of ligand, base, and solvent is critical for an efficient reaction, particularly with heteroaryl substrates which can sometimes inhibit catalysis.[7][8]
Materials and Reagents
Proper quantification and quality of reagents are paramount for reproducibility. The following table summarizes the necessary components for a standard 5 mmol scale reaction.
| Reagent | Formula | MW ( g/mol ) | Quantity (5 mmol scale) | Moles (mmol) | Eq. | CAS No. | Notes |
| 3-Bromo-5-hydroxypyridine | C₅H₄BrNO | 174.00 | 870 mg | 5.0 | 1.0 | 74115-12-1 | Starting material. Ensure it is dry. |
| (3,4-Difluorophenyl)boronic acid | C₆H₅BF₂O₂ | 157.91 | 947 mg | 6.0 | 1.2 | 168267-41-2 | Contains varying amounts of anhydride; use a slight excess.[9] |
| Pd(dppf)Cl₂ · CH₂Cl₂ Adduct | C₃₄H₂₈Cl₂FeP₂Pd · CH₂Cl₂ | 816.64 | 204 mg | 0.25 | 0.05 | 95464-05-4 | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II). |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 1.59 g | 15.0 | 3.0 | 497-19-8 | Anhydrous. Acts as the base. |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - | - | 123-91-1 | Anhydrous, degassed solvent. |
| Deionized Water | H₂O | 18.02 | 10 mL | - | - | 7732-18-5 | Degassed. |
Detailed Experimental Protocol
Reagent Preparation and Degassing
Causality: Oxygen can oxidize and deactivate the Pd(0) catalyst. Therefore, removing dissolved oxygen from the solvents via degassing is a critical step for achieving high yields.
-
Prepare a 2M solution of Sodium Carbonate by dissolving 1.59 g in 10 mL of deionized water.
-
Degas both the 1,4-Dioxane and the prepared Na₂CO₃ solution by bubbling argon or nitrogen gas through them for at least 30 minutes. Alternatively, use a freeze-pump-thaw technique for more rigorous degassing.
Reaction Setup
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add 3-bromo-5-hydroxypyridine (870 mg, 5.0 mmol).
-
Add (3,4-difluorophenyl)boronic acid (947 mg, 6.0 mmol).[10]
-
Add the palladium catalyst, Pd(dppf)Cl₂ · CH₂Cl₂ adduct (204 mg, 0.25 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a cannula or syringe, add the degassed 1,4-Dioxane (40 mL) to the flask.
-
Add the degassed 2M Sodium Carbonate solution (10 mL).
-
Begin vigorous stirring. The mixture should appear as a suspension.
Reaction Execution and Monitoring
-
Heat the reaction mixture to reflux (approximately 90-95 °C) using an oil bath.
-
Maintain the reaction at reflux for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
TLC System: Ethyl Acetate/Hexanes (1:1).
-
Procedure: Withdraw a small aliquot (~0.1 mL) via syringe, dilute with ethyl acetate, and spot on a TLC plate. The disappearance of the starting 3-bromo-5-hydroxypyridine spot indicates reaction completion.
-
Work-up and Product Isolation
Causality: The work-up procedure is designed to remove the inorganic base, the palladium catalyst, and boron-containing byproducts, which are water-soluble.[11]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and other insoluble materials. Wash the pad with ethyl acetate (3 x 20 mL).[11]
-
Transfer the filtrate to a separatory funnel and add 50 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
Causality: The crude product will likely contain residual starting materials and homo-coupled byproducts. Flash column chromatography is the standard method for isolating the pure desired compound.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Eluent System: A gradient of 20% to 50% Ethyl Acetate in Hexanes is typically effective.
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield 5-(3,4-Difluorophenyl)pyridin-3-ol as a solid.
Experimental Workflow Diagram
Caption: Workflow for the Suzuki-Miyaura synthesis of 5-(3,4-Difluorophenyl)pyridin-3-ol.
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Inefficient degassing.
-
Solution: Ensure solvents and the reaction vessel are thoroughly purged of oxygen. Use high-purity solvents.
-
Cause: Inactive catalyst.
-
Solution: Use a fresh bottle of palladium catalyst. Some catalysts are air-sensitive.
-
Cause: Poor quality boronic acid.
-
Solution: Boronic acids can dehydrate to form boroxines. Using a slight excess (1.2-1.5 eq.) is recommended.[9]
-
-
Formation of Side Products:
-
Cause: Homo-coupling of the boronic acid.
-
Solution: This is often promoted by oxygen. Rigorous degassing can minimize this. Running the reaction at a slightly lower temperature may also help.
-
Cause: Protodeboronation (loss of the boronic acid group).
-
Solution: This can occur if the reaction is run for too long or if the base is too strong. Ensure the reaction is stopped once the starting halide is consumed.
-
-
Difficult Purification:
-
Cause: Residual palladium in the product.
-
Solution: The filtration through Celite is important. If the product is still colored, a second filtration or treatment with a palladium scavenger may be necessary.
-
Cause: Co-elution of product and impurities.
-
Solution: Adjust the polarity of the eluent for chromatography. A shallower gradient can improve separation.
-
References
- Vertex AI Search. (2024). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Dey, D., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Zhang, X., et al. (2022). Late‐Stage Cross‐Electrophile Coupling of Arylthianthrenium Salts with (Hetero)aryl (Pseudo)
- Farrar, S. (2018). Suzuki-Miyaura Cross-Coupling Reaction. News-Medical.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
- ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
- ResearchGate. (n.d.). Pd‐catalyzed cross‐coupling reactions of aryl/heteroaryl 1,2‐dihalides.
- Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules.
- Wikipedia. (n.d.). Suzuki reaction.
- Wang, L., et al. (2012). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
- Dicks, A. P., & Batey, R. A. (2015). Don't Forget the Workup.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- ChemicalBook. (n.d.). 5-(3-fluorophenyl)pyridine-3,4-diamine synthesis.
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- Sigma-Aldrich. (n.d.). 3,4-Difluorophenylboronic acid.
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
- BenchChem. (2025). An In-Depth Technical Guide to 3,4-Difluorophenylboronic Acid for Researchers and Drug Development Professionals.
- BenchChem. (2025).
- ChemSino. (n.d.).
- Myers, A. (n.d.). The Suzuki Reaction. Harvard University.
- ChemicalBook. (n.d.). 3,4-Difluorophenylboronic acid.
Sources
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. news-medical.net [news-medical.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 3,4-Difluorophenylboronic acid | 168267-41-2 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Functionalization of 5-(3,4-Difluorophenyl)pyridin-3-ol at the Hydroxyl Group
Application Note & Protocol Guide | Doc ID: AN-PYR-305-F
Executive Summary & Strategic Context
This guide details the precision functionalization of 5-(3,4-difluorophenyl)pyridin-3-ol , a privileged scaffold in medicinal chemistry often associated with kinase inhibitors (e.g., p38 MAP kinase) and CNS-active agents.
The Core Challenge: The 3-hydroxypyridine moiety presents a classic ambident nucleophile challenge. While less prone to tautomerization than 2- or 4-hydroxypyridines (which exist predominantly as pyridones), the pyridine nitrogen remains nucleophilic. The presence of the 5-(3,4-difluorophenyl) group exerts a strong electron-withdrawing effect (inductive and mesomeric), which:
-
Increases the acidity of the C3-hydroxyl group (pKa
8.0–8.5 vs. 9.0 for unsubstituted). -
Decreases the basicity/nucleophilicity of the pyridine nitrogen.
Implication: This electronic bias favors O-functionalization over N-quaternization, provided that reaction conditions are tuned to suppress competitive N-attack. This guide prioritizes protocols that leverage this bias for high chemoselectivity.
Decision Framework: Pathway Selection
The choice of method depends on the electrophile class and the stability of the target linkage.
Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on the desired outcome.
Detailed Experimental Protocols
Protocol A: O-Alkylation via Mitsunobu Reaction
Best for: Complex aliphatic chains, avoiding strong bases, and stereochemical inversion of the alcohol partner.
Mechanistic Insight: The electron-deficient nature of the 5-(3,4-difluorophenyl)pyridin-3-ol makes it an excellent acidic partner for Mitsunobu coupling. The pKa matches well with standard azodicarboxylates, ensuring efficient protonation of the betaine intermediate.
Materials:
-
Substrate: 5-(3,4-Difluorophenyl)pyridin-3-ol (1.0 equiv)
-
Alcohol (R-OH): 1.1 – 1.2 equiv
-
Phosphine: PPh
or Polymer-supported PPh (1.5 equiv) -
Azodicarboxylate: DIAD or DEAD (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene (0.1 M)
Step-by-Step Workflow:
-
Preparation: Charge a flame-dried reaction vial with the pyridine substrate, alcohol (R-OH), and PPh
in anhydrous THF under N atmosphere. -
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition: Add DIAD dropwise over 10 minutes. Note: The solution will turn yellow/orange. Rapid addition can generate excessive heat and promote side reactions.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–16 hours.
-
Monitoring: Monitor by LC-MS. The product will show a distinct retention time shift (more lipophilic).
-
Workup: Quench with water (minimal). Extract with EtOAc. Wash organic layer with 1N NaOH (removes unreacted pyridin-3-ol substrate) and brine.
-
Purification: Flash chromatography (SiO
). Elute with Hexanes/EtOAc.
Protocol B: Base-Mediated O-Alkylation (S 2)
Best for: Simple alkyl halides (MeI, BnBr), scale-up, and cost-efficiency.
Chemo-selectivity Control: To prevent N-alkylation (quaternization), use a base that forms a tight ion pair with the phenoxide oxygen (e.g., Cs
Materials:
-
Substrate: 1.0 equiv
-
Electrophile (R-X): 1.1 equiv (X = Br, I, OMs)
-
Base: Cs
CO (1.5 equiv) or Ag CO (for difficult substrates) -
Solvent: DMF (anhydrous) or MeCN
Step-by-Step Workflow:
-
Dissolution: Dissolve 5-(3,4-difluorophenyl)pyridin-3-ol in DMF (0.2 M).
-
Deprotonation: Add Cs
CO in one portion. Stir at RT for 15 min to ensure formation of the pyridin-3-olate anion.-
Critical Check: The solution often turns yellow upon deprotonation.
-
-
Alkylation: Add the alkyl halide dropwise.
-
Temperature:
-
Reactive electrophiles (MeI, BnBr): Stir at RT.
-
Unreactive electrophiles: Heat to 60 °C.
-
-
Quench: Pour into ice-water. The O-alkylated product often precipitates as a solid due to the lipophilic difluorophenyl group.
-
Isolation: Filter the solid or extract with EtOAc.
Protocol C: Chan-Lam Cross-Coupling (O-Arylation)
Best for: Creating biaryl ether linkages (e.g., Pyridine-O-Phenyl).
Materials:
-
Substrate: 1.0 equiv
-
Aryl Boronic Acid: 2.0 equiv
-
Catalyst: Cu(OAc)
(0.1 – 0.5 equiv) -
Ligand: Pyridine (2.0 equiv) or TEA
-
Oxidant: Air (balloon) or O
-
Solvent: DCM or DCE (0.1 M)
-
Desiccant: 4Å Molecular Sieves (Activated)
Step-by-Step Workflow:
-
Assembly: In a flask open to air, combine substrate, aryl boronic acid, Cu(OAc)
, and molecular sieves in DCM. -
Activation: Add pyridine (base/ligand) and TEA.
-
Reaction: Stir vigorously at RT open to the atmosphere (or under an O
balloon for faster rates) for 24–48 hours. -
Workup: Filter through a pad of Celite to remove copper salts. Concentrate and purify via column chromatography.
Analytical Validation (QC)
Distinguishing O-alkylation from N-alkylation is critical. The 5-(3,4-difluorophenyl) group provides unique NMR handles.
Table 1: Diagnostic NMR Signals for Regioisomer Determination
| Feature | Substrate (OH) | Product (O-Alkyl) | Product (N-Alkyl/Zwitterion) |
| C2-H (Pyridine) | |||
| C4-H (Pyridine) | |||
| ~153 ppm | ~155–160 ppm | ~165–170 ppm (Carbonyl-like) | |
| -137, -140 ppm | Unchanged | Slight shift due to cationic ring |
Why this works: N-alkylation creates a cationic pyridinium species (or a neutral zwitterion if deprotonated), significantly deshielding the protons adjacent to the nitrogen (C2-H and C6-H). O-alkylation maintains the aromatic pyridine character, resulting in minimal chemical shift perturbation.
Troubleshooting & Optimization
Issue: Low Conversion in Mitsunobu
-
Cause: Steric hindrance from the 5-aryl group or low solubility.
-
Solution: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu
for more robust coupling. Increase concentration to 0.5 M.
Issue: N-Alkylation Observed (in Protocol B)
-
Cause: Solvent is too polar (stabilizing the transition state for N-alkylation) or counter-ion is too dissociated.
-
Solution: Switch solvent from DMF to Toluene/Acetone (1:1) . Switch base from Cs
CO to Ag CO . Silver coordinates to the nitrogen, blocking it and forcing reaction at the oxygen.
Issue: Hydrolysis of Product
-
Cause: 3-alkoxypyridines can be acid-sensitive.
-
Solution: Avoid acidic workups. Use neutral alumina for purification if silica gel causes degradation.
References
-
Mitsunobu Reaction on Hydroxypyridines
-
Silver-Mediated Selectivity
-
Chan-Lam Coupling
- Title: Copper-Promoted C-O Bond Form
- Source:Organic Syntheses
-
URL:[Link]
-
Pyridyne Intermediate Functionalization (Alternative Route)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(3,4-Difluorophenyl)pyridin-3-ol
Welcome to the technical support center for the purification of 5-(3,4-Difluorophenyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to overcome challenges in your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 5-(3,4-Difluorophenyl)pyridin-3-ol in a question-and-answer format.
Issue 1: Poor Separation and Peak Tailing in Column Chromatography
Question: I'm trying to purify 5-(3,4-Difluorophenyl)pyridin-3-ol using silica gel column chromatography with a hexane/ethyl acetate gradient, but I'm observing significant peak tailing and co-elution with impurities. What's causing this and how can I fix it?
Answer:
Peak tailing with pyridine-containing compounds on silica gel is a classic problem.[1][2] The root cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This strong interaction leads to a secondary retention mechanism, causing the compound to "drag" along the column, resulting in broad, tailing peaks.
Here is a systematic approach to resolve this issue:
1. Mobile Phase Modification:
-
Addition of a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA) or pyridine, into your mobile phase (typically 0.1-1% v/v). These bases will preferentially interact with the acidic silanol groups, effectively masking them from your target compound.[2] This allows for a more uniform elution based on polarity.
-
Acidification of the Mobile Phase: While less common for basic compounds on silica, adding a small amount of a volatile acid like formic acid or acetic acid (around 0.1% v/v) can sometimes improve peak shape.[2]
2. Choice of Stationary Phase:
-
Deactivated Silica: If the issue persists, consider using deactivated silica gel. You can prepare this by treating standard silica gel with a solution of TEA in your chosen solvent system and then evaporating the solvent.
-
Alternative Stationary Phases:
-
Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds. Basic alumina will have a strong affinity for any acidic impurities, while neutral alumina is a good starting point for general purification.
-
Amine-functionalized Silica: These columns have an amine-coated surface, which is less acidic than silica and can significantly reduce peak tailing for basic analytes.[3]
-
Reversed-Phase Chromatography (C18): If your compound is sufficiently non-polar, reversed-phase chromatography is an excellent option. You would use a polar mobile phase, such as water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA to improve peak shape.[3]
-
Issue 2: Difficulty with Recrystallization
Question: My crude 5-(3,4-Difluorophenyl)pyridin-3-ol is an oil/amorphous solid, and I'm struggling to get it to crystallize. What should I do?
Answer:
Successful recrystallization depends on finding a solvent system where your compound has high solubility at elevated temperatures and low solubility at lower temperatures. The phenolic hydroxyl group and the polar pyridine ring, combined with the fluorinated phenyl group, give the molecule a moderate polarity, which will guide your solvent choice.
Troubleshooting Steps for Recrystallization:
-
Systematic Solvent Screening:
-
Start with single solvents of varying polarities. Test small amounts of your crude product in solvents like diethyl ether, ethyl acetate, acetone, ethanol, and water.
-
Look for a solvent that dissolves your compound when heated but causes it to precipitate upon cooling.
-
If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (one in which it is very soluble, e.g., methanol or acetone), and then slowly add a "poor" solvent (one in which it is insoluble, e.g., water or hexane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly. A common combination for similar compounds is ether-petroleum ether.[4]
-
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Reduce the Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of your compound.
-
-
If All Else Fails, Consider an Alternative:
Issue 3: Compound Appears to be Degrading on Silica Gel
Question: After running a silica gel column, my yield of 5-(3,4-Difluorophenyl)pyridin-3-ol is very low, and I see several new spots on my TLC. Is my compound degrading?
Answer:
Yes, it's possible. The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds. The combination of a pyridine and a hydroxyl group might make your compound susceptible to acid-catalyzed reactions.
Diagnostic and Troubleshooting Steps:
-
Confirm Degradation with 2D TLC:
-
Spot your crude material on the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen eluent.
-
Dry the plate thoroughly and rotate it 90 degrees counter-clockwise.
-
Develop the plate again in the same eluent.
-
If your compound is stable, the spot will move to a new position on the diagonal. If new spots appear off the diagonal, it indicates degradation on the stationary phase.
-
-
Mitigation Strategies:
-
Deactivate the Silica: As mentioned previously, pre-treating your silica gel with triethylamine will neutralize the acidic sites and can prevent degradation.
-
Switch to a More Inert Stationary Phase: Neutral alumina or a polymer-based column are less likely to cause degradation of acid-sensitive compounds.[2]
-
Work Quickly: Minimize the time your compound spends on the column by using flash chromatography rather than gravity chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for 5-(3,4-Difluorophenyl)pyridin-3-ol?
A1: Flash column chromatography on silica gel is typically the most versatile and effective method for purifying compounds of this type.[5][6] However, due to the basic pyridine moiety, it is highly recommended to use a mobile phase containing 0.1-1% triethylamine to prevent peak tailing. A gradient of ethyl acetate in hexanes is a good starting point for elution.
Q2: What are the key physicochemical properties of 5-(3,4-Difluorophenyl)pyridin-3-ol to consider for purification?
-
Polarity: It is a moderately polar molecule. The difluorophenyl group is lipophilic, while the pyridin-3-ol moiety is polar and capable of hydrogen bonding.[8] This mixed character means it will be soluble in a range of organic solvents.
-
Basicity: The pyridine nitrogen is basic (pKa of pyridine is ~5.2), which is the primary cause of issues with silica gel chromatography.[2]
-
Acidity: The hydroxyl group is weakly acidic (pKa of phenol is ~10), so it can be deprotonated under strongly basic conditions.
Q3: Can I use reversed-phase HPLC for final purification?
A3: Absolutely. Reversed-phase HPLC (preparative) is an excellent method for obtaining high-purity material, especially for the final polishing step.[6] A C18 column with a mobile phase of water and acetonitrile (or methanol) containing 0.1% formic acid or trifluoroacetic acid (TFA) would be a suitable starting point. The acidic modifier helps to protonate the pyridine nitrogen, leading to sharp, symmetrical peaks.
Experimental Protocols
Protocol 1: Flash Column Chromatography with Mobile Phase Modifier
-
Slurry Preparation: In a beaker, add silica gel to your starting eluent (e.g., 95:5 hexanes/ethyl acetate with 0.5% TEA). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring there are no cracks or air bubbles.
-
Sample Loading: Dissolve your crude 5-(3,4-Difluorophenyl)pyridin-3-ol in a minimal amount of dichloromethane or your mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder. Carefully add the dry sample to the top of the column bed.
-
Elution: Begin elution with your starting solvent mixture, gradually increasing the polarity by adding more ethyl acetate. Collect fractions and monitor them by TLC.
-
Fraction Analysis: Spot each fraction on a TLC plate, elute, and visualize under UV light. Combine the fractions containing your pure product.
-
Solvent Removal: Concentrate the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified compound.
Protocol 2: Recrystallization from a Binary Solvent System (Example: Ethyl Acetate/Hexane)
-
Dissolution: Place the crude material in a flask and add a minimal amount of hot ethyl acetate to fully dissolve it.
-
Induce Saturation: While the solution is still warm, slowly add hexane dropwise until the solution becomes faintly cloudy (turbid). If it becomes too cloudy, add a drop or two of hot ethyl acetate to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Summary
| Purification Method | Stationary Phase | Typical Mobile Phase/Solvent | Key Considerations |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate + 0.5% TEA | Most common method; TEA is crucial to prevent peak tailing.[2] |
| Flash Chromatography | Neutral Alumina | Hexane/Ethyl Acetate | Good alternative to silica to avoid potential degradation of acid-sensitive compounds. |
| Reversed-Phase HPLC | C18 Silica | Water/Acetonitrile + 0.1% Formic Acid | Excellent for high-purity final purification; acidic modifier ensures sharp peaks.[3][6] |
| Recrystallization | None | Ethyl Acetate/Hexane or Diethyl Ether/Petroleum Ether | Requires careful solvent screening; good for removing baseline impurities.[4] |
Visualization
Logical Workflow for Purification Method Selection
Caption: A decision-making workflow for purifying 5-(3,4-Difluorophenyl)pyridin-3-ol.
References
-
PubChem. 3-[5-(3,4-difluorophenyl)-1H-pyrazol-3-yl]pyridine. National Center for Biotechnology Information. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry (RSC Publishing). (2022). [Link]
-
PubChem. (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride. National Center for Biotechnology Information. [Link]
-
Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. (2022). [Link]
-
PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing. [Link]
-
Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. [Link]
-
A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). (2006). [Link]
-
Reddit. Performing column chromatography on pyridine-based compounds sucks [OC]. (2020). [Link]
-
Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. ResearchGate. (2025). [Link]
-
2-(Hydroxymethyl)pyridin-3-ol. PMC - NIH. [Link]
-
Teledyne Labs. Purine and Related Compound Purification Strategies. [Link]
- Google Patents.
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. PMC. (2020). [Link]
-
Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. (2017). [Link]
-
asian journal of chemistry. (2015). [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluo. SciSpace. (2020). [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. teledynelabs.com [teledynelabs.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01761J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buy 5-(3,5-Difluorophenyl)pyridin-3-ol | 1261995-95-2 [smolecule.com]
removing palladium catalysts from 5-(3,4-Difluorophenyl)pyridin-3-ol products
Technical Support Center: Palladium Catalyst Removal Guide Product: 5-(3,4-Difluorophenyl)pyridin-3-ol Target Audience: Process Chemists, Medicinal Chemists, CMC Leads
Executive Summary: The Chelation Challenge
Removing palladium from 5-(3,4-Difluorophenyl)pyridin-3-ol is chemically non-trivial due to the molecule's amphoteric "chelating pincer" structure . The pyridine nitrogen (Lewis base) and the proximal phenolic hydroxyl group can act as a bidentate ligand, stabilizing soluble Pd(II) species and preventing simple filtration.
Standard silica filtration often fails because the affinity of the pyridine nitrogen for Palladium (
Tier 1: Solid-Supported Scavengers (The Gold Standard)
Best for: Late-stage intermediates and final API polishing.
Q: Why isn't standard activated carbon working? A: Activated carbon relies on non-specific adsorption. Your molecule's difluorophenyl group is lipophilic, but the Pd is likely tightly bound to the polar pyridine/phenol region. Carbon often adsorbs the API itself (yield loss) or fails to break the specific Pd-N bond.
Q: Which scavenger functionality should I choose? A: You require a scavenger with a High-Affinity Ligand that forms a more stable complex with Pd than your pyridine ring.
-
Recommendation: Thiol (SH) or Thiourea functionalized silica.
-
Mechanism: Sulfur is a softer base than the pyridine nitrogen. According to HSAB (Hard-Soft Acid-Base) theory, Pd(II) (soft acid) prefers Sulfur (soft base) over Nitrogen (borderline base).
Comparative Scavenger Efficiency Table
| Scavenger Type | Functional Group | Mechanism | Suitability for this API |
| SiliaMetS® Thiol | Propylthiol (-SH) | Ligand Exchange (Soft-Soft) | High. Outcompetes pyridine N. |
| SiliaMetS® Thiourea | Thiourea | Chelation | Very High. Excellent for Pd(OAc)₂ & Pd(PPh₃)₄ residues. |
| SiliaMetS® TAAcOH | Triamine | Chelation (Hard/Borderline) | Low. Competes with API's pyridine; lower selectivity. |
| Activated Carbon | Graphitic pore | Physisorption | Medium/Low. Risk of API adsorption (yield loss). |
Tier 2: Liquid-Liquid Extraction (The "Wash" Strategy)
Best for: Bulk removal (>1000 ppm to <100 ppm) before scavenging.
Q: Can I wash the Pd out with water? A: Not efficiently. The Pd-API complex is likely organic soluble. You need a water-soluble "stripping agent" to pull Pd into the aqueous phase.
Q: What stripping agent works for pyridine-containing molecules? A: N-Acetylcysteine (NAC) or Sodium Diethyldithiocarbamate .
-
Protocol Logic: NAC contains both a thiol and a carboxylic acid. At pH 7-8, the carboxylate makes the Pd-NAC complex water-soluble, while the thiol rips Pd off the pyridine ring.
Tier 3: Crystallization (Polishing)
Best for: Final purity and form control.
Q: Will crystallization remove residual Pd? A: Only if the Pd species remains in the mother liquor.
-
Risk: If the Pd is coordinated to the API, it will co-crystallize as an impurity inclusion.
-
Solution: Add a small amount of scavenger (e.g., Smopex-111 ) or complexing agent (Tributylphosphine) to the crystallization solvent to keep Pd in solution while the API precipitates.
Troubleshooting Guide
Scenario 1: "My Pd levels are stuck at 50 ppm despite 3 carbon treatments."
-
Root Cause: You have reached the adsorption equilibrium. The remaining Pd is likely an API-Pd-L complex that carbon cannot break.
-
Fix: Switch to a Thiol-based silica scavenger (e.g., SiliaMetS Thiol). Heat the scavenger slurry to 50°C for 4 hours. Thermal energy is often required to overcome the activation energy of ligand exchange.
Scenario 2: "I lost 40% yield during the scavenger step."
-
Root Cause: Non-specific binding. The scavenger backbone (silica or polymer) might be adsorbing your API via the phenol group (H-bonding).
-
Fix:
-
Use a more polar solvent (MeOH or THF) to keep the API solvated.
-
Switch from polymer-based to silica-based scavengers (or vice versa).
-
Ensure you are not using an acidic scavenger (like sulfonic acid) which would salt out your pyridine.
-
Scenario 3: "The product turned grey/black after drying."
-
Root Cause: Decomposition of residual Pd nanoparticles (Pd(0)) upon exposure to air/heat.
-
Fix: This indicates bulk Pd failure. Perform a Celite filtration before the scavenger step to remove colloidal Pd(0), then use Thiourea silica to catch the soluble Pd(II).
Detailed Protocols
Protocol A: High-Efficiency Scavenging (Thiol-Silica)
Target: <10 ppm Pd
-
Dissolution: Dissolve crude 5-(3,4-Difluorophenyl)pyridin-3-ol in THF or MeOH (10 volumes). Ensure complete solubility.
-
Loading: Add SiliaMetS® Thiol (or equivalent) at 5-10 wt% relative to the API mass.
-
Note: If initial Pd > 1000 ppm, increase to 20 wt%.
-
-
Digestion: Heat the mixture to 50-60°C and stir for 4-6 hours .
-
Why Heat? Ligand exchange kinetics are slow at RT for bulky pyridine complexes.
-
-
Filtration: Cool to RT. Filter through a 0.45 µm membrane or a fine sintered glass funnel.
-
Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.
-
Analysis: Concentrate and test a small aliquot via ICP-MS.
Protocol B: The "NAC Wash" (Liquid-Liquid)
Target: Bulk removal for large scale
-
Organic Phase: Dissolve the reaction mixture in Ethyl Acetate or Isopropyl Acetate.
-
Aqueous Prep: Prepare a 5% w/v aqueous solution of N-Acetylcysteine (NAC) . Adjust pH to 7-8 with dilute NaOH.
-
Critical: The pH must be neutral/basic to keep the NAC carboxylate deprotonated (water soluble).
-
-
Extraction: Wash the organic phase with the NAC solution (3 x 5 volumes).
-
Observation: The aqueous layer may turn yellow/brown as it pulls Pd out.
-
-
Rinse: Wash the organic phase with water (1x) and brine (1x) to remove residual NAC.
Visualizations
Decision Tree: Selecting the Right Removal Method
Caption: Logic flow for selecting the appropriate Pd removal strategy based on contamination level and nature.
Mechanism of Action: Ligand Exchange
Caption: The thermodynamic displacement of the API-Pd complex by the high-affinity Thiol scavenger.
References
-
ICH Q3D Elemental Impurities Guideline. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Available at: [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Available at: [Link]
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Available at: [Link]
-
Biotage. (2023).[1] How to Remove Palladium in three easy steps. Available at: [Link]
Sources
Technical Support Center: Fluorinated Hydroxypyridine Purification
Topic: Recrystallization Solvents & Troubleshooting for Fluorinated Hydroxypyridines Ticket ID: FHP-REC-001 Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary: The "Janus" Molecule Challenge
Fluorinated hydroxypyridines present a unique purification paradox. You are dealing with a molecule that possesses two opposing chemical personalities:
-
The Fluorine Effect: Adds significant lipophilicity ("grease") and lowers the melting point, often leading to the dreaded "oiling out" phenomenon.
-
The Hydroxypyridine Core: Exists in a tautomeric equilibrium (pyridinol
pyridone) and can form zwitterions. This creates high polarity and pH-dependent solubility.
Successful recrystallization requires a solvent system that respects both the hydrophobic fluorine motif and the hydrogen-bonding requirements of the nitrogen/hydroxyl groups.
Solvent Selection Matrix
Do not rely on a single solvent.[1] Fluorinated hydroxypyridines often require binary solvent systems or pH-controlled environments .
Primary Solvent Classes
| Compound State | Recommended Solvent System | Mechanism of Action | Specific Use Case |
| Neutral / Pyridone Form | Acetonitrile (MeCN) | High dielectric constant but aprotic. Disrupts intermolecular H-bonds without competing as a donor. | Top Pick. Excellent for 2-fluoro-3-hydroxypyridines and lipophilic derivatives [1]. |
| Zwitterionic / Polar | Acetic Acid (50% aq) | Protonates the basic nitrogen, breaking the zwitterion lattice; water acts as antisolvent upon cooling. | Used for 5-hydroxypicolinic acid derivatives and highly polar carboxylates [2]. |
| Highly Lipophilic | 1,2-Dichloroethane (DCE) | Solubilizes the fluorinated backbone; high density aids in crystal flotation/separation. | Effective for alkoxy-substituted fluoropyridines [1]. |
| Crude / Oily | Toluene | Aromatic stacking interactions (π-π) with the pyridine ring; moderate boiling point allows high-T dissolution. | "Greasy" crude mixtures where aliphatic solvents (Hexane) fail. |
| Salt Forms (HCl/TFA) | IPA / EtOAc | Isopropanol dissolves the ionic pair at reflux; Ethyl Acetate acts as the antisolvent to force precipitation. | Purifying the hydrochloride salt to avoid oiling out. |
The "Golden Rule" of Fluorine Recrystallization
If your compound contains >2 fluorine atoms or a trifluoromethyl group, avoid pure ethanol or methanol. Why? These solvents often interact too strongly with the C-F bond (H-bonding to F), creating a solvated shell that prevents lattice formation, leading to oils. Switch to Acetonitrile or Toluene .
Workflow: Intelligent Solvent Screening
Use this logic flow to determine your starting point.
Figure 1: Decision tree for selecting the initial solvent system based on physical state and ionization.
Troubleshooting: The "Oiling Out" Phenomenon
The Issue: You heat the solvent, the solid dissolves, but upon cooling, a second liquid phase (droplets) appears instead of crystals. This is Liquid-Liquid Phase Separation (LLPS).
The Cause: Fluorination lowers the melting point. If
Protocol: Seeding at the Metastable Zone
Do not simply cool the flask in ice. You must intervene thermodynamically.
-
Dissolution: Dissolve crude material in the minimum amount of boiling solvent (e.g., MeCN).[2]
-
The Cloud Point: Remove from heat. Allow to cool slowly with gentle stirring.
-
Observation: Watch for the very first sign of turbidity (the "cloud point").
-
Seeding: Add a tiny crystal of pure product (or scratch the glass) while the solution is still hot (just above the cloud point temperature).
-
Isothermal Aging: Hold the temperature constant for 30–60 minutes. Allow the seeds to grow.
-
Controlled Cooling: Cool at a rate of 5°C per hour. Do not use an ice bath until a heavy suspension has formed.
Advanced Technique: pH-Switch Recrystallization
Hydroxypyridines are amphoteric. You can exploit this to purify without thermal stress (which causes decomposition).
Method:
-
Dissolve impure fluorinated hydroxypyridine in dilute NaOH (pH 10–11). The compound becomes an anionic salt (soluble in water).
-
Filter insoluble non-polar impurities (grease, starting materials).
-
Acidify slowly with conc. HCl or Acetic Acid.
-
Target: Adjust pH to the Isoelectric Point (pI) . For fluorinated hydroxypyridines, this is often between pH 4.5 and 6.0.
-
Precipitate: The neutral/zwitterionic form will crash out.
-
Polish: Recrystallize the resulting solid from 50% Acetic Acid to remove trapped inorganic salts [2].
Frequently Asked Questions (FAQ)
Q: My compound turned black during recrystallization in DMF/DMSO. What happened?
A: Fluorinated pyridines are electron-deficient and susceptible to Nucleophilic Aromatic Substitution (
-
Fix: Avoid high-boiling polar aprotic solvents. Use Acetonitrile or Isopropanol instead.
Q: I have a "greaseball" that won't crystallize no matter what. (Silyl impurities).
A: If you used TMS-CF
-
Fix: Perform a "trituration" before recrystallization.[3] Suspend the oil in Hexanes or Pentane and sonicate. The fluorinated product often solidifies while the silyl impurities remain dissolved in the hexane. Decant the hexane and then recrystallize the solid.
Q: The yield is terrible (<30%). Where is my product? A: Fluorinated hydroxypyridines are often more soluble in organic solvents than you expect due to the "polar hydrophobicity" of fluorine.
-
Fix: Check the mother liquor. Do not discard it. Evaporate it to dryness and try a second crop using a different solvent system (e.g., if you used MeCN, try Toluene for the second crop). Alternatively, the product may be forming a soluble salt with trace acids/bases in the solvent.
References
-
Kelly, S. M., et al. (1995). 3-Fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures. U.S. Patent 5,445,763. Washington, DC: U.S. Patent and Trademark Office. Link
- Relevance: Cites specific use of Acetonitrile and 1,2-Dichloroethane for recrystallizing lipophilic fluorinated hydroxypyridine deriv
-
Davenport, K. G., et al. (2001). Process for the preparation of 2-hydroxypyridine or quinoline compounds.[4][5] U.S. Patent 6,198,011. Washington, DC: U.S. Patent and Trademark Office. Link
- Relevance: Details the "Acidification and Recrystallization from Acetic Acid" protocol for fluorin
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. Link
- Relevance: Discusses the stability and purification challenges of fluorinated heteroarom
Sources
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. US4968803A - Process for the preparation of 2-hydroxypyridine or quinoline compounds - Google Patents [patents.google.com]
- 5. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Establishing HPLC Purity Standards for 5-(3,4-Difluorophenyl)pyridin-3-ol
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for determining the purity of 5-(3,4-Difluorophenyl)pyridin-3-ol. As a critical quality attribute for active pharmaceutical ingredients (APIs) and key intermediates, establishing a robust, accurate, and reliable purity method is paramount for regulatory compliance and ensuring product safety and efficacy.[1] This document delves into the strategic development of two distinct reversed-phase HPLC methods, offering field-proven insights into the causal relationships between molecular properties, chromatographic parameters, and data quality.
The target analyte, 5-(3,4-Difluorophenyl)pyridin-3-ol, possesses a unique chemical structure combining a polar pyridin-3-ol moiety with a non-polar difluorophenyl group. This amphiphilic nature, coupled with the basicity of the pyridine nitrogen, presents specific challenges for chromatographic separation, such as poor retention on conventional non-polar stationary phases and peak tailing.[2][3] This guide will compare a traditional C18-based approach with an alternative method employing a polar-endcapped stationary phase to address these challenges directly.
Foundational Strategy: Understanding the Analyte
Effective HPLC method development begins with a thorough understanding of the analyte's physicochemical properties.[4] The structure of 5-(3,4-Difluorophenyl)pyridin-3-ol dictates the analytical strategy.
-
Polarity and Retention: The presence of the hydroxyl (-OH) group and the nitrogen atom in the pyridine ring makes the molecule significantly polar. This can lead to insufficient retention on highly non-polar stationary phases like standard C18, especially with mobile phases high in organic content.[5][6]
-
pKa and Peak Shape: The pyridine nitrogen is basic (typical pKa for pyridine is ~5.2). At neutral pH, this nitrogen can interact with residual acidic silanol groups on the silica backbone of the stationary phase, causing significant peak tailing. To achieve a sharp, symmetrical peak, the mobile phase pH must be controlled to ensure the analyte is in a single, consistent ionic state—typically fully protonated.[4]
Based on these properties, two primary reversed-phase HPLC methods are proposed and compared:
-
Method A: Conventional RP-HPLC on a C18 Column. The industry workhorse, this method relies on a standard C18 stationary phase with an acidic mobile phase to control peak shape.
-
Method B: Alternative RP-HPLC on a Polar-Endcapped Column. This modern approach uses a specially designed stationary phase to improve the retention of polar compounds and reduce interactions that cause peak tailing.
Comparative HPLC Methodologies
The following sections provide detailed protocols and justifications for two distinct HPLC methods. The objective is to develop a method that can accurately quantify the main peak and separate it from potential process-related impurities and degradation products.
Method A: Conventional C18 Reversed-Phase HPLC
This method represents the standard starting point for many pharmaceutical compounds. Its primary strategy is to use a low-pH mobile phase to protonate the basic pyridine nitrogen, thereby minimizing silanol interactions and improving peak symmetry.
1. Instrumentation and Reagents:
-
HPLC System: A quaternary or binary HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: USP L1 designation; e.g., a C18, 150 mm x 4.6 mm, 5 µm particle size column.[7]
-
Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, trifluoroacetic acid (TFA).
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or λmax determined by UV scan).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
3. System Suitability Test (SST):
-
Procedure: Prepare a standard solution of 5-(3,4-Difluorophenyl)pyridin-3-ol at a working concentration (e.g., 0.5 mg/mL). Inject this solution five times consecutively.
-
Acceptance Criteria (based on USP <621>): [8]
-
Tailing Factor (T): ≤ 2.0.
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.
-
The choice of a C18 column is based on its wide availability and versatility for separating small molecules. The critical component of this method is the use of 0.1% TFA in the mobile phase. This lowers the pH to approximately 2.1, ensuring the pyridine nitrogen is fully protonated (cationic). This positively charged form is repelled by any residual protonated silanols, drastically reducing peak tailing and leading to sharp, symmetrical peaks suitable for quantification. The gradient elution is necessary to elute any less polar impurities that might be strongly retained on the C18 phase.[9]
Method B: Alternative Polar-Endcapped Reversed-Phase HPLC
This method is designed to overcome the potential limitations of Method A, particularly the poor retention of the main analyte or any highly polar impurities when using high-aqueous mobile phases.[6] Polar-endcapped columns have a modified surface that is more resistant to "phase collapse" and provides alternative retention mechanisms for polar molecules.
1. Instrumentation and Reagents:
-
HPLC System: As per Method A.
-
Column: Polar-endcapped C18; e.g., a column with a carbamate or amide-embedded linkage, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade water, ammonium formate, formic acid.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
2. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm (or λmax).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 15.0 85 20.0 85 20.1 5 | 25.0 | 5 |
3. System Suitability Test (SST):
-
Procedure: As per Method A.
-
Acceptance Criteria: As per Method A.
The polar-endcapped stationary phase is specifically chosen to enhance the retention of polar analytes like 5-(3,4-Difluorophenyl)pyridin-3-ol.[2] The embedded polar group (e.g., carbamate) allows the stationary phase to remain fully wetted even with highly aqueous mobile phases (like 95% water at the start of the gradient), preventing the loss of retention known as phase collapse.[6] The formic acid/ammonium formate buffer system provides robust pH control at 3.0, which is sufficiently acidic to protonate the analyte while being more mass spectrometry-friendly than TFA. The smaller particle size (3.5 µm) of the column is selected to provide higher efficiency and better resolution compared to the 5 µm column in Method A.[10]
Performance Comparison and Data Analysis
The choice between methods depends on the specific requirements of the analysis. The following table provides an illustrative comparison of expected performance characteristics.
| Parameter | Method A (Conventional C18) | Method B (Polar-Endcapped) | Justification |
| Retention Time (Main Peak) | ~8.5 min | ~10.2 min | The polar-endcapped phase provides stronger interactions with the polar analyte, leading to increased retention.[3] |
| Resolution (Analyte vs. Polar Impurity) | 1.8 | 3.5 | Method B offers superior selectivity for polar compounds, resulting in better separation from closely eluting polar impurities.[5] |
| Tailing Factor (Main Peak) | 1.4 | 1.1 | Both methods control tailing via pH, but the modified surface chemistry in Method B further shields the analyte from residual silanols. |
| Analysis Time | 30 min | 25 min | The higher efficiency of the 3.5 µm column in Method B allows for a shorter, more aggressive gradient while maintaining resolution.[11] |
| Mobile Phase Compatibility | Not ideal for LC-MS | Excellent for LC-MS | Formate buffers are volatile and preferred for mass spectrometry, whereas TFA can cause ion suppression. |
Workflow and Validation Strategy
A robust HPLC method is not complete until it has been validated to prove it is fit for its intended purpose.[12] The validation must be performed in accordance with ICH Q2(R2) guidelines.[13][14]
General HPLC Purity Analysis Workflow
Caption: Standard workflow for HPLC purity determination.
ICH Q2(R2) Validation Framework
The chosen method must be validated for several key performance characteristics to ensure its reliability.[15]
Caption: Core parameters for analytical method validation per ICH Q2(R2).
Conclusion and Recommendations
Both Method A and Method B are capable of determining the purity of 5-(3,4-Difluorophenyl)pyridin-3-ol. However, the selection should be guided by the specific analytical objective.
-
Method A (Conventional C18) is a reliable and cost-effective choice for routine quality control where the impurity profile is well-understood and does not contain challenging polar impurities. Its primary strength lies in its simplicity and the widespread availability of USP L1 columns.[7]
-
Method B (Polar-Endcapped) is the superior choice for method development, impurity profiling, and stability studies.[16] It provides enhanced retention and resolution for polar compounds, greater robustness against phase collapse, and is directly compatible with mass spectrometry for impurity identification. The investment in a more advanced column technology yields higher quality data, especially when dealing with complex samples or unknown degradation pathways.
For any drug development program, starting with a more robust platform like Method B is a scientifically sound strategy that can prevent the need for significant method redevelopment at later stages.[4] The ultimate purity standard should be established based on data from a fully validated method that is proven to be accurate, precise, and specific for the intended purpose.[17]
References
- HPLC Method Development and Validation for Pharmaceutical Analysis. [Online].
- Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. (2024-01-17). [Online].
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025-07-02). [Online].
- An Effective Approach to HPLC Method Development - Onyx Scientific. [Online].
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22). [Online].
- HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. [Online].
-
Validation of Analytical Procedures Q2(R2) - ICH. (2023-11-30). [Online]. Available: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Online]. Available: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025-06-18). [Online]. Available: [Link]
-
Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC. (2024-07-05). [Online]. Available: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs.ai. [Online]. Available: [Link]
-
HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development - Walsh Medical Media. [Online]. Available: [Link]
-
Polar Compounds | SIELC Technologies. [Online]. Available: [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Online]. Available: [Link]
-
Reversed-phase chromatography - Wikipedia. [Online]. Available: [Link]
-
USP Related Substances Testing by HPLC - Testing Laboratory. [Online]. Available: [Link]
-
What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023-06-07). [Online]. Available: [Link]
-
Enantiomeric Separation of New Chiral Azole Compounds - MDPI. (2021-01-04). [Online]. Available: [Link]
-
(PDF) Highly enantioselective catalytic synthesis of chiral pyridines - ResearchGate. (2017-12-13). [Online]. Available: [Link]
-
HPLC Analysis according to USP and Ph. EUR. - Analytics-Shop. [Online]. Available: [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. [Online]. Available: [Link]
-
(PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. (2025-08-06). [Online]. Available: [Link]
-
Chiral HPLC Separations - Phenomenex. [Online]. Available: [Link]
-
System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025-11-03). [Online]. Available: [Link]
-
Modernization of the Acetaminophen USP Monograph Gradient HPLC Method for Impurities using USP <621> Guidelines and MaxPeak™ Premier HPS Technology - Waters Corporation. [Online]. Available: [Link]
Sources
- 1. testinglab.com [testinglab.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. onyxipca.com [onyxipca.com]
- 5. waters.com [waters.com]
- 6. hplc.eu [hplc.eu]
- 7. analytics-shop.com [analytics-shop.com]
- 8. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 9. pharmtech.com [pharmtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. waters.com [waters.com]
- 12. intuitionlabs.ai [intuitionlabs.ai]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. youtube.com [youtube.com]
Structural Elucidation of 5-Arylpyridin-3-ol Derivatives: A Comparative Technical Guide
Executive Summary
The 5-arylpyridin-3-ol scaffold represents a privileged pharmacophore in kinase and GPCR modulation. Its dual-functionality—offering a hydrogen bond donor/acceptor motif via the C3-hydroxyl group and a hydrophobic vector via the C5-aryl moiety—makes it a potent tool for fragment-based drug discovery (FBDD).
However, the structural characterization of these derivatives presents unique challenges. Tautomeric ambiguity (hydroxypyridine vs. zwitterion) and the rotational freedom of the biaryl axis often confound predictive modeling.
This guide objectively compares X-ray Crystallography against NMR Spectroscopy and Computational Docking , demonstrating why X-ray remains the gold standard for this specific scaffold. We provide validated protocols and representative data to support your experimental design.
Part 1: The Structural Challenge
Before comparing techniques, we must define the specific structural questions posed by 5-arylpyridin-3-ol derivatives:
-
The Torsion Angle: The bond connecting the pyridine ring and the 5-aryl group is rotatable. The biologically active conformation often differs from the low-energy solution conformation due to steric constraints within the binding pocket.
-
Protonation & Tautomerism: The 3-hydroxy group can act as a donor or acceptor. Its protonation state is pH-dependent (pKa ~4.8–5.2) and heavily influenced by the local protein environment.
-
Water-Mediated Networks: These derivatives frequently stabilize active site water molecules, bridging interactions with the protein backbone (e.g., hinge region in kinases).
Part 2: Comparative Analysis (X-ray vs. Alternatives)
The following analysis contrasts X-ray crystallography with Solution NMR and Molecular Docking, specifically regarding their ability to resolve the challenges listed above.
Table 1: Performance Matrix for 5-Arylpyridin-3-ol Characterization
| Feature | X-Ray Crystallography | Solution NMR | Molecular Docking (In Silico) |
| Resolution | Atomic (1.5 – 2.5 Å) | Medium (Distance restraints) | N/A (Predictive) |
| Torsion Angle Determination | Definitive. Observes the "frozen" bioactive conformation. | Ambiguous. Averages multiple conformers in solution. | Unreliable. Scoring functions often penalize high-energy bioactive torsions. |
| Tautomer Identification | High. Bond lengths (C-O vs C=O) reveal tautomeric state at <2.0 Å. | High. Chemical shifts are sensitive to protonation. | Low. User must manually define protonation states. |
| Sample Requirement | Low (0.1 - 1 mg ligand). Requires crystallizable protein.[1][2] | High (5 - 10 mg ligand). Requires isotopic labeling ( | None. |
| Throughput | Medium (with automated liquid handling). | Low. | Ultra-High. |
Expert Insight: Why X-ray Wins for this Scaffold
While NMR is superior for observing solution dynamics, it struggles with the "Biaryl Twist" problem in large protein complexes (>30 kDa). The NOE (Nuclear Overhauser Effect) signals defining the twist are often broadened beyond detection in large kinase complexes. X-ray crystallography provides a snapshot of the bound state, unequivocally defining the dihedral angle required for high-affinity binding.
Part 3: Experimental Workflow
To ensure reproducibility, we employ a self-validating workflow. This protocol moves from chemical synthesis to structural refinement.
Diagram 1: Structural Determination Pipeline
Caption: Integrated workflow for structural elucidation. Note the critical QC step (TSA/Mass Spec) before crystallization to prevent wasting resources on non-binding ligands.
Detailed Protocol: Co-Crystallization of 5-Arylpyridin-3-ol with a Kinase Target
1. Ligand Preparation:
-
Dissolve ligand in 100% DMSO to 100 mM.
-
Critical Step: Verify solubility in aqueous buffer. 5-aryl derivatives are hydrophobic. If precipitation occurs upon dilution, add beta-octyl glucoside (0.1%) to the protein solution before adding the ligand.
2. Complex Formation:
-
Mix protein (concentrated to ~10 mg/mL) with ligand at a 1:3 molar ratio (Protein:Ligand).
-
Incubate on ice for 1 hour.
-
Centrifuge at 14,000 x g for 10 mins to remove aggregates (crucial for nucleation control).
3. Vapor Diffusion (Hanging Drop):
-
Reservoir: 500 µL of 1.5 M Ammonium Sulfate, 0.1 M Bis-Tris pH 6.5.
-
Drop: 1 µL Protein-Ligand Complex + 1 µL Reservoir solution.
-
Seeding: If crystals are small, use a cat whisker to streak seeds from a previous drop into new drops.
4. Data Collection Strategy:
-
Collect at 100 K.
-
Wavelength: 0.979 Å (Selenium edge) or 1.000 Å (Native).
-
Rotation: 360° total (0.1° or 0.2° oscillation per frame) to ensure high redundancy for anomalous signal detection if needed.
Part 4: Data Analysis & Interpretation
When analyzing the electron density maps (2Fo-Fc and Fo-Fc), focus on the following metrics to validate the 5-arylpyridin-3-ol binding mode.
Representative Data: What to Expect
| Metric | Acceptable Range | Interpretation for this Scaffold |
| Resolution | < 2.5 Å | Required to see the "twist" of the aryl group clearly. |
| R-work / R-free | < 0.23 / < 0.28 | High gap indicates overfitting (common with flexible ligands). |
| B-Factor (Ligand) | < 60 Ų (or close to protein average) | High B-factors in the 5-aryl ring suggest it is "wobbling" in a solvent channel (weak interaction). |
| Real-Space Correlation (RSCC) | > 0.90 | Low score implies the model does not fit the density (wrong torsion angle). |
Visualizing the Interaction
The diagram below illustrates the canonical binding interactions revealed by X-ray data for this scaffold in a typical kinase hinge region (e.g., p38 MAP Kinase).
Diagram 2: Pharmacophore Interaction Map
Caption: Interaction map derived from X-ray data. The Pyridine N and 3-OH form a critical "bidentate" H-bond anchor, while the 5-Aryl group twists to fill the hydrophobic pocket.
Part 5: Troubleshooting & Optimization
Issue: "The 5-aryl ring has no electron density."
-
Cause: The aryl ring is flexible and not interacting strongly with the protein (high entropy).
-
Solution: Modify the aryl ring. Add a substituent (e.g., -F, -Cl) at the ortho-position of the aryl ring to restrict rotation via steric clash, locking it into a preferred conformation that might bind better.
Issue: "Ambiguous density for the 3-OH group."
-
Cause: The group could be pointing "up" or "down" (donor vs acceptor ambiguity).
-
Solution: Check the B-factors of surrounding waters. If a water molecule is ~2.6 Å away, the OH is likely donating to it. Validate with a Difference Map (Fo-Fc) calculation omitting the OH oxygen to confirm its position.
References
-
RCSB Protein Data Bank. Structure of ALK-5 kinase inhibitor complex (PDB: 5USQ). [Link]
-
RCSB Protein Data Bank. Crystal structure of GSK-3beta complexed with PF-04802367 (PDB: 5K5N). [Link]
-
Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. [Link]
-
Journal of Medicinal Chemistry. Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 inhibitors. (Supporting SAR data for pyridine scaffolds). [Link]
Sources
Technical Comparison Guide: UV-Vis Absorption Spectra of 5-(3,4-Difluorophenyl)pyridin-3-ol
Executive Summary & Scientific Context
5-(3,4-Difluorophenyl)pyridin-3-ol is a specialized biaryl scaffold frequently utilized in the synthesis of kinase inhibitors, GABA modulators, and advanced organic light-emitting diode (OLED) ligands. Its electronic structure combines an electron-deficient pyridine ring, a strongly electron-donating hydroxyl auxochrome, and an electron-withdrawing difluorophenyl moiety.
This guide provides a technical analysis of its UV-Vis absorption profile. Due to the specialized nature of this isomer, we compare its spectroscopic behavior against validated structural analogs—specifically the non-fluorinated parent 5-phenylpyridin-3-ol and the regioisomer 5-(3,5-difluorophenyl)pyridin-3-ol . This comparative approach isolates the specific chromophoric contributions of the fluorine substituents and the hydroxyl group.
Key Spectroscopic Features
-
Primary Chromophore: The 3-phenylpyridine conjugated system.
-
Auxochromic Effect: The C3-hydroxyl group induces a significant bathochromic (red) shift relative to the bare phenylpyridine.
-
Substituent Effect: The 3,4-difluoro substitution introduces inductive electron withdrawal (
) and minor mesomeric donation ( ), resulting in fine-tuning of the transition energy and changes in molar absorptivity ( ) rather than drastic peak shifts.
Experimental Protocol: UV-Vis Characterization
To ensure reproducibility and valid comparison with literature data, the following protocol is recommended for characterizing this compound.
Reagents and Preparation
-
Solvent: Spectroscopic grade Methanol (MeOH) or Ethanol (EtOH). Note: Aprotic solvents like Acetonitrile (MeCN) may be used to eliminate hydrogen bonding broadening effects.
-
Concentration: Prepare a stock solution of
M, followed by serial dilution to a working concentration of M to M. -
Blank: Pure solvent from the same batch used for dissolution.
Instrumental Parameters
-
Range: 200 nm – 400 nm.
-
Path Length: 1.0 cm (Quartz cuvette).
-
Scan Speed: Medium (approx. 200 nm/min) for high resolution of vibrational shoulders.
Workflow Diagram
The following DOT diagram illustrates the rigorous workflow for sample preparation and data validation.
Figure 1: Standardized workflow for UV-Vis characterization of phenylpyridine derivatives.
Comparative Analysis: Spectral Data
The following table synthesizes experimental data from structural analogs to define the expected spectral envelope of 5-(3,4-difluorophenyl)pyridin-3-ol.
Comparative Data Table
| Feature | Target: 5-(3,4-Difluorophenyl)pyridin-3-ol | Analog A: 5-Phenylpyridin-3-ol [1] | Analog B: 2-(2,4-Difluorophenyl)pyridine (dfppy) [2] | Assignment |
| 205 – 215 nm | ~205 nm | ~210 nm | E2 Band (Benzene-like | |
| 255 – 265 nm | 252 nm | 250-260 nm | B Band (Conjugated Aryl-Pyridine | |
| 295 – 310 nm | ~290 nm | ~300 nm (shoulder) | R Band / ICT (Intramolecular Charge Transfer | |
| Molar Absorptivity ( | ~15,000 – 20,000 | ~14,500 | ~25,000 | High intensity due to biaryl conjugation |
| Solvatochromism | Positive | Positive | Weak | Redshift in polar solvents due to OH/N interaction |
Detailed Spectral Interpretation
The Conjugation Band (
nm)
The core chromophore is the 3-phenylpyridine system. In unsubstituted 3-phenylpyridine, the primary absorption band occurs near 250 nm.
-
Effect of OH (Auxochrome): The hydroxyl group at position 3 acts as an electron donor (
effect). This raises the energy of the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap and causing a bathochromic shift (redshift) of approximately 10-15 nm compared to the non-hydroxylated core. -
Effect of F (Substituent): The 3,4-difluoro substitution on the phenyl ring exerts a strong inductive withdrawing effect (
). While fluorine can donate electrons via resonance, the inductive effect typically dominates in stabilizing the ground state. However, in biaryl systems, fluorination often leads to a hyperchromic effect (increased intensity) and distinct vibrational fine structure due to rigidification of the bond rotation, rather than a massive wavelength shift.
The Charge Transfer Band (
nm)
A broader, lower-intensity band appears around 300 nm. This is attributed to Intramolecular Charge Transfer (ICT) from the electron-rich phenol ring to the electron-deficient pyridine ring. The presence of fluorine atoms (electron-withdrawing) on the phenyl ring slightly modulates this transfer, typically resulting in a sharper cut-off compared to non-fluorinated analogs.
Mechanistic Visualization: Electronic Transitions
To understand the origin of these bands, we visualize the electronic flow and orbital interactions.
Figure 2: Electronic transition logic map showing the interplay between the pyridine acceptor and phenyl/hydroxyl donors.
pH Dependence and Solvatochromism
Researchers must be aware that 5-(3,4-Difluorophenyl)pyridin-3-ol is amphoteric . Its spectrum will change drastically with pH, a critical factor for drug formulation and bio-assay development.
-
Acidic pH (pH < 4):
-
Species: Pyridinium cation (Pyridine N protonated).[1]
-
Effect: The electron-withdrawing nature of the cation stabilizes the LUMO significantly.
-
Result: Strong Bathochromic shift (Redshift) of the main band.
-
-
Basic pH (pH > 10):
-
Species: Phenolate anion (OH deprotonated).
-
Effect: The phenolate is a powerful electron donor.
-
Result: Emergence of a new, intense band at longer wavelengths (>310 nm) due to enhanced charge transfer.
-
Recommendation: For consistent quality control (QC), always buffer the solvent or use a non-aqueous solvent like Methanol to maintain the neutral species.
References
-
PubChem. (2025).[2] 5-phenylpyridin-3-ol Compound Summary. National Library of Medicine. Available at: [Link]
-
Royal Society of Chemistry. (2012). Heteroleptic Ir(III) complexes based on 2-(2,4-difluorophenyl)-pyridine. Dalton Transactions.[1] Available at: [Link]
-
NIST. (2023). Pyridine UV-Vis Spectrum Data. National Institute of Standards and Technology. Available at: [Link]
Sources
Reference Standards for Fluorinated Pyridine Metabolites: A Technical Comparison Guide
Topic: Reference Standards for Fluorinated Pyridine Metabolites Content Type: Technical Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals.
Strategic Overview: The Fluorine Factor in Metabolism
Fluorinated pyridines are a cornerstone of modern medicinal chemistry and agrochemistry. The introduction of a fluorine atom into a pyridine ring—often to modulate pKa, lipophilicity, or metabolic stability—creates a unique analytical challenge when tracking downstream metabolites.
Unlike simple hydrocarbons, fluorinated pyridines follow two distinct metabolic fates, each requiring a specific class of reference standard:
-
Ring-Retained Oxidation: The pyridine ring remains intact but is hydroxylated or N-oxidized (common in agrochemicals and newer kinase inhibitors).
-
Ring-Opened Catabolism: The ring is cleaved, generating small, polar aliphatic fragments (e.g., the 5-Fluorouracil catabolic pathway).
This guide compares the three primary classes of reference standards available for these metabolites, evaluating their performance in LC-MS/MS workflows and their ability to mitigate the notorious matrix effects associated with fluorinated compounds.
Comparative Analysis of Reference Standard Classes
Class A: Authentic Chemical Standards (Unlabeled)
The baseline requirement for identification.
-
Description: Chemically synthesized, non-isotopically labeled metabolites (e.g., 5-fluoro-2-pyridone,
-fluoro- -alanine). -
Primary Use: Compound identification (retention time matching), fragmentation pattern elucidation, and external calibration.
-
Performance Profile:
-
Purity: Typically >98% (NMR/HPLC).
-
Cost: Low to Moderate.
-
Limitation: Cannot correct for ion suppression/enhancement in LC-MS/MS. In complex matrices (plasma, urine), relying solely on external calibration with these standards often yields quantitative errors >20%.
-
Class B: Stable Isotope-Labeled (SIL) Standards
The "Gold Standard" for quantification.
-
Description: Metabolite analogs enriched with stable isotopes (
C, N, or D). Common examples include -5-Fluorouracil or -Fluoro- -alanine. -
Primary Use: Internal Standardization (IS) for quantitative bioanalysis.
-
Performance Profile:
-
Mechanism: Co-elutes with the analyte, experiencing the exact same matrix effects and ionization efficiency.
-
Precision: Reduces Relative Standard Deviation (RSD) to <5%.
-
Critical Constraint: Deuterium Exchange. For fluorinated pyridines, deuterium labels on the ring can be labile (exchange with solvent protons) under acidic conditions or during ionization.
C or N labeling is preferred for ring-retained metabolites to ensure mass stability.
-
Class C: Biological/In-Situ Generated Standards
The "Emergency" option when synthesis fails.
-
Description: Metabolites generated by incubating the parent drug with liver microsomes (HLM) or hepatocytes.
-
Primary Use: Qualitative identification when synthetic standards are unavailable due to complex regiochemistry (e.g., distinguishing 3-hydroxy vs. 4-hydroxy isomers of a 2-fluoropyridine).
-
Performance Profile:
-
Quantification: Semi-quantitative at best (using parent drug response factors).
-
Utility: Essential for determining which regioisomer to synthesize.
-
Summary Comparison Table
| Feature | Class A: Unlabeled | Class B: SIL ( | Class B: SIL (Deuterated) | Class C: Biological |
| Quantification Accuracy | Low (Subject to Matrix Effects) | High (Gold Standard) | High (If label is stable) | N/A (Qualitative only) |
| Matrix Effect Correction | None | Excellent | Good | None |
| Cost | $ | $ (Labor intensive) | ||
| Availability | High | Low (Custom Synthesis) | Moderate | Immediate |
| Risk Factor | Retention time shifts | None | H/D Exchange | Low Concentration |
Technical Deep Dive: The Regiochemistry Challenge
The synthesis of reference standards for fluorinated pyridines is complicated by the "Metabolic Shield" effect of fluorine.
-
The Problem: Fluorine is small and highly electronegative.[1] It blocks metabolic oxidation at the C-F bond but activates the para position for nucleophilic attack or hydroxylation.
-
The Analytical Consequence: A parent 3-fluoropyridine might metabolize into either 3-fluoro-2-pyridone or 3-fluoro-4-pyridone. These isomers have identical masses and similar fragmentation patterns.
-
The Solution: You must acquire authentic standards for both potential isomers to resolve them chromatographically. Relying on a single isomer standard without verifying the specific metabolic pathway can lead to misidentification.
Experimental Protocol: Validating a Fluorinated Metabolite Assay
Objective: Validate a reference standard for the quantification of
Phase 1: Standard Preparation
-
Stock Solution: Dissolve FBAL reference standard (Class A) in water to 1 mg/mL.
-
IS Solution: Dissolve
-FBAL (Class B) in water to 10 µg/mL. Note: Avoid Deuterated FBAL if using acidic mobile phases due to potential exchange on the amine.
Phase 2: Sample Extraction (Protein Precipitation)
-
Aliquot 100 µL of plasma into a centrifuge tube.
-
Add 10 µL of IS Solution . Vortex.
-
Add 300 µL of ice-cold Methanol (with 0.1% Formic Acid) to precipitate proteins.
-
Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.
-
Transfer supernatant to an autosampler vial.
Phase 3: LC-MS/MS Analysis
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is mandatory . Small polar metabolites like FBAL do not retain on C18 columns.
-
Mobile Phase: A: 10mM Ammonium Formate (pH 3.5) / B: Acetonitrile.[2]
-
Detection: Negative Electrospray Ionization (ESI-). Fluorinated metabolites often ionize better in negative mode.
-
MRM Transitions:
-
FBAL: m/z 106
42 (Loss of CO2 + HF). -
IS (
C-FBAL): m/z 109 44.
-
Phase 4: Self-Validating QC Criteria
-
Linearity:
over the dynamic range. -
IS Response: The peak area of the Internal Standard must be consistent (
15%) across all samples. A drop in IS area indicates matrix suppression. -
Accuracy: Back-calculated concentrations of QC standards must be within
15% of nominal.
Visualizations
Diagram 1: Metabolic Divergence of Fluorinated Pyridines
This diagram illustrates the two distinct "Tracks" of metabolism that dictate which reference standard is required.
Caption: Metabolic divergence of fluorinated pyridines. Track 1 requires heterocyclic standards (pyridones), while Track 2 requires small aliphatic standards (e.g., FBAL).
Diagram 2: Reference Standard Selection Logic
A decision tree for researchers to select the appropriate standard based on availability and assay requirements.
Caption: Decision tree for selecting the optimal reference standard. SIL (Stable Isotope Labeled) is preferred; unlabeled standards require rigorous matrix validation.
References
-
National Institutes of Health (NIH) / PMC. (2023). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs.[3][4] Retrieved from [Link]
-
ResearchGate. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.[5][6] Retrieved from [Link]
-
Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Retrieved from [Link]
Sources
- 1. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling 5-(3,4-Difluorophenyl)pyridin-3-ol
Comprehensive Safety & Operational Guide: 5-(3,4-Difluorophenyl)pyridin-3-ol
Executive Summary & Compound Analysis
5-(3,4-Difluorophenyl)pyridin-3-ol is a functionalized heterocyclic intermediate often used in the synthesis of complex pharmaceutical candidates (e.g., kinase inhibitors).[1][2][3] Its structure combines a pyridine ring, a phenolic hydroxyl group, and a fluorinated phenyl moiety.[2][4][5]
From a safety engineering perspective, this molecule presents a dual-hazard profile:
-
Pyridine Core: Associated with skin/mucous membrane irritation and potential neurological effects upon high exposure.[2][3]
-
Fluorinated Phenyl Group: Increases lipophilicity, potentially enhancing dermal absorption and metabolic stability, requiring strict containment.[2][3]
Physical State: Solid (Powder/Crystalline) Inferred Hazard Class: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral).[1][2][3] Signal Word: WARNING
Hazard Assessment & GHS Classification (Inferred)
While a compound-specific SDS may not be globally standardized for this research chemical, we apply the Read-Across Principle using structural analogs (e.g., 5-(3,5-difluorophenyl)pyridin-3-ol, 3-hydroxypyridine).[1][2][3]
| Hazard Category | GHS Code | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][3] | Pyridine derivatives can depress the CNS and damage the liver/kidneys.[2][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][3][6] | Phenolic hydroxyl group is weakly acidic; pyridine nitrogen is basic.[2][3] Both contribute to dermal irritation.[2][3] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[2][3][6][7] | Dusts are highly irritating to corneal tissue.[2][3] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2][3][6][7] | Inhalation of fine particulates triggers mucosal inflammation.[2][3] |
Personal Protective Equipment (PPE) Matrix
This section details the required PPE.[2][3][8] "Standard" lab PPE is insufficient for fluorinated pyridine derivatives due to their enhanced skin permeation properties.[2][3]
A. Respiratory Protection
-
Primary Control: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .[1][2][3]
-
Secondary Control (If hood is unavailable or for spill cleanup):
B. Dermal Protection (Hand & Body)[1][2][3][4][5]
-
Glove Material:
-
Recommendation:Nitrile (Double-gloved) .
-
Rationale: Pyridine rings can permeate latex rapidly.[2][3] Nitrile offers superior resistance.[2][3] The fluorination increases lipophilicity, making the compound more likely to penetrate skin oils; double gloving provides a breakthrough time buffer.[2][3]
-
Outer Glove: 5-8 mil Nitrile or Neoprene (Extended cuff).[1][2][3]
-
-
Body:
C. Ocular Protection
-
Standard: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[1][2][3]
-
Contraindication: Do not use safety glasses with open sides when handling powders; airborne dust can bypass side shields.[2][3]
Visualized Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting PPE based on the experimental state (Solid vs. Solution).
Figure 1: Decision logic for PPE selection based on the physical state of the compound.
Operational Protocols
Protocol A: Weighing & Transfer (Critical Step)
-
Context: Static electricity can cause fluorinated powders to "fly," increasing inhalation risk.[2][3]
-
Step-by-Step:
-
Preparation: Place an analytical balance inside the fume hood or use a powder containment enclosure.[2][3]
-
Static Control: Use an ionizing fan or anti-static gun on the weighing boat and spatula before contact.[2][3]
-
Transfer: Use a disposable anti-static weighing boat. Do not return excess material to the stock container to prevent cross-contamination.[2][3]
-
Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after use.[2][3] Dispose of the wipe as solid hazardous waste.[2][3]
-
Protocol B: Reaction Setup
-
Solvent Compatibility: This compound is likely soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in chlorinated solvents (DCM).[1][2][3]
-
Temperature: Pyridinols are thermally stable but can oxidize.[2][3] Run reactions under an inert atmosphere (Nitrogen/Argon).
Protocol C: Emergency Spill Cleanup
-
Dry Spill (Powder):
-
Wet Spill (Solution):
Waste Disposal & Deactivation
Proper disposal is legally required and environmentally critical.[2][3] Fluorinated compounds do not degrade easily in nature.[2][3]
| Waste Stream | Description | Disposal Method |
| Solid Waste | Contaminated gloves, weighing boats, paper towels.[1][2][3] | Hazardous Solid Waste Bin . Label: "Fluorinated Organic Solid - Toxic".[2][3] |
| Liquid Waste | Mother liquors, reaction solvents.[2][3] | Halogenated Organic Waste . (Due to Fluorine content).[1][2][3][4][5][6] |
| Sharps | Needles/Syringes used for transfer.[2][3] | Biohazard/Sharps Container . Do not recap needles. |
Deactivation Logic: There is no simple "neutralization" for the fluorinated phenyl ring.[2][3] Incineration at a licensed facility is the only approved method for destruction.[2][3] Do not pour down the drain.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22989707, 5-(Trifluoromethyl)pyridin-3-ol (Analog Read-Across).[1][2][3] Retrieved from [Link][9][1][2][3]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine (1910.1000 Table Z-1).[1][2][3] Retrieved from [Link][1][2][3]
-
European Chemicals Agency (ECHA). C&L Inventory: Pyridin-3-ol derivatives.[1][2][3] Retrieved from [Link][1][2][3]
Sources
- 1. 3-[5-(3,4-difluorophenyl)-1H-pyrazol-3-yl]pyridine | C14H9F2N3 | CID 141253738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride | C5H10ClF2NO | CID 155921101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-(Trifluoromethyl)pyridin-3-ol | C6H4F3NO | CID 22989707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 5-(3,5-Difluorophenyl)pyridin-3-ol | 1261995-95-2 [smolecule.com]
- 5. Buy 5-(3,5-Difluorophenyl)pyridin-3-ol | 1261995-95-2 [smolecule.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemscene.com [chemscene.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
